Adamantane-d16
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-QJESCHDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481581 | |
| Record name | Adamantane-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30470-60-1 | |
| Record name | Adamantane-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adamantane-d16: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties and applications of Adamantane-d16, a deuterated analog of adamantane (B196018). This document is intended to be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.
Introduction
This compound, also known as perdeuteroadamantane, is a saturated polycyclic hydrocarbon with the chemical formula C₁₀D₁₆.[1][2] It is a white, crystalline solid at room temperature.[2] The rigid, cage-like structure of the adamantane moiety imparts unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science. Adamantane derivatives have been successfully developed into drugs for a variety of therapeutic areas, including antiviral and neurodegenerative diseases.[3]
This compound serves as a crucial tool in the development and analysis of these adamantane-based pharmaceuticals. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The use of deuterated internal standards is considered the gold standard in bioanalytical method validation, as they closely mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantitative data.[5][6][7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are similar to those of its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of sixteen deuterium (B1214612) atoms.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀D₁₆ | [1][2] |
| Molecular Weight | 152.33 g/mol | [1][2] |
| CAS Number | 30470-60-1 | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 209-212 °C (subl.) | [2] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Solubility | Soluble in nonpolar organic solvents | [3] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the replacement of all protons with deuterium, a ¹H NMR spectrum of pure this compound would show no signals. The absence of proton signals makes it an excellent solvent or matrix for ¹H NMR studies of other compounds.
-
¹³C NMR: The ¹³C NMR spectrum of adamantane shows two signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) carbons.[8][9][10] For this compound, these signals would be expected to be split into multiplets due to coupling with the attached deuterium atoms (¹J_CD). The chemical shifts would also be slightly shifted upfield compared to adamantane due to the isotope effect. The spectrum of adamantane shows signals at approximately 28.5 ppm (CH) and 37.9 ppm (CH₂).[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of adamantane is characterized by C-H stretching and bending vibrations.[12][13] In this compound, these bands will be shifted to lower wavenumbers due to the heavier mass of deuterium. The C-D stretching vibrations are typically observed in the 2100-2250 cm⁻¹ region, while C-D bending vibrations appear at lower frequencies. This clear spectral window in the typical C-H stretching region (2800-3000 cm⁻¹) can be advantageous in certain analytical applications.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 152.33. The fragmentation pattern will be influenced by the increased mass of the fragments containing deuterium. For comparison, the mass spectrum of adamantane shows a molecular ion peak at m/z 136 and characteristic fragments at m/z 93, 79, and 41.[9][14]
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a detailed, representative protocol for the quantification of an adamantane-containing drug in human plasma using LC-MS/MS.
Quantification of an Adamantane-Containing Drug in Human Plasma by LC-MS/MS
This protocol outlines the steps for a bioanalytical method validation and subsequent sample analysis, adhering to the principles of regulatory guidelines.[15]
4.1.1. Materials and Reagents
-
Analyte (adamantane-containing drug) reference standard
-
This compound (internal standard)
-
Control human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
4.1.3. Preparation of Calibration Standards and Quality Control Samples
-
Spike control human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
4.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown study sample), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
4.1.5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and this compound.
4.1.6. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Mandatory Visualizations
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound.
References
- 1. This compound | CAS 30470-60-1 | LGC Standards [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kbfi.ee [kbfi.ee]
- 9. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 11. nmrprobe.org [nmrprobe.org]
- 12. researchgate.net [researchgate.net]
- 13. Adamantane [webbook.nist.gov]
- 14. Adamantane [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Isotopic Enrichment of Adamantane-d16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Adamantane-d16, a perdeuterated isotopologue of adamantane (B196018). This document details the fundamental synthetic strategies for constructing the adamantane core and the subsequent isotopic labeling methodologies to achieve high levels of deuterium (B1214612) incorporation. Experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Adamantane and its Deuterated Analogue
Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a unique cage-like structure resembling a subunit of the diamond lattice. Its high degree of symmetry, thermal stability, and lipophilicity have made it a valuable scaffold in the design of therapeutics and advanced materials. This compound (C₁₀D₁₆), in which all sixteen hydrogen atoms are replaced with deuterium, is a crucial tool in various scientific disciplines. It serves as an internal standard in mass spectrometry-based analytical methods, a tracer for metabolic studies, and a probe in mechanistic investigations of chemical reactions. The kinetic isotope effect imparted by the carbon-deuterium bonds can also be leveraged to modulate the metabolic stability of drug candidates.
Synthesis of the Adamantane Core
The most prevalent and industrially viable method for synthesizing the adamantane framework is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). This process is a thermodynamically controlled isomerization that transforms a readily available starting material into the highly stable adamantane structure.
Lewis Acid-Catalyzed Rearrangement
This method typically involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃) or superacids, to promote a complex series of carbocation rearrangements. The general transformation is outlined below:
Caption: Lewis acid-catalyzed synthesis of the adamantane core.
A detailed experimental protocol for this rearrangement is provided in the subsequent sections.
Isotopic Enrichment: Perdeuteration of Adamantane
The introduction of deuterium to achieve this compound is accomplished through a hydrogen-deuterium (H-D) exchange reaction. This process involves the replacement of all C-H bonds with C-D bonds, typically in the presence of a deuterium source and a catalyst.
Catalytic Hydrogen-Deuterium Exchange
A common and effective method for perdeuteration is the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). The catalyst facilitates the activation of the C-H bonds, allowing for the exchange with deuterium.
Caption: Catalytic H-D exchange for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of adamantane and its subsequent perdeuteration.
Synthesis of Adamantane from Tetrahydrodicyclopentadiene
This protocol is adapted from established literature procedures for the Lewis acid-catalyzed isomerization.
Materials:
-
endo-Tetrahydrodicyclopentadiene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Petroleum ether (boiling point 30-60 °C)
-
Chromatography-grade alumina (B75360)
-
Dry ice-acetone bath
Procedure:
-
In a suitable reaction vessel equipped with a magnetic stirrer and an air condenser, place molten endo-tetrahydrodicyclopentadiene.
-
Carefully add anhydrous aluminum chloride to the reaction mixture. An exothermic reaction will initiate the isomerization.
-
Heat the reaction mixture with stirring. The temperature and reaction time will depend on the scale of the reaction and should be optimized accordingly.
-
After the reaction is complete, cool the mixture to room temperature. The product mixture will typically consist of an upper layer containing adamantane and a lower tarry layer.
-
Decant the upper layer and rinse the reaction flask with petroleum ether.
-
Warm the petroleum ether suspension to dissolve the adamantane completely.
-
Decolorize the solution by adding chromatography-grade alumina and filter the hot solution.
-
Concentrate the filtrate by distillation and then cool it in a dry ice-acetone bath to crystallize the adamantane.
-
Collect the solid adamantane by suction filtration.
Synthesis of this compound via Catalytic H-D Exchange
This protocol describes a general method for the perdeuteration of adamantane using a heterogeneous catalyst.
Materials:
-
Adamantane
-
Palladium on carbon (10 wt% Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a pressure-rated reaction vessel, combine adamantane and 10% Pd/C.
-
Purge the vessel with an inert gas to remove air and moisture.
-
Add the anhydrous solvent to the vessel under the inert atmosphere.
-
Introduce the deuterium source:
-
Using D₂O: Add an excess of D₂O to the reaction mixture.
-
Using D₂ gas: Evacuate the inert gas and introduce D₂ gas to the desired pressure.
-
-
Heat the reaction mixture with vigorous stirring to a temperature and for a duration sufficient to achieve complete H-D exchange. These conditions may require optimization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by sublimation or recrystallization from a suitable solvent.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis of Adamantane
| Parameter | Value | Reference |
| Starting Material | endo-Tetrahydrodicyclopentadiene | |
| Catalyst | Anhydrous Aluminum Chloride | |
| Typical Yield | 15-20% |
Table 2: Properties and Characterization of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀D₁₆ | |
| Molecular Weight | 152.33 g/mol | |
| Isotopic Purity | ≥98 atom % D | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 209-212 °C (subl.) | [1] |
Workflow and Logical Relationships
The overall process for obtaining pure this compound involves a multi-step workflow, from the synthesis of the adamantane core to its purification and final characterization.
Caption: Overall workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a foundational understanding and practical protocols for the synthesis and isotopic enrichment of this compound. The Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene remains the most efficient route to the adamantane core. Subsequent perdeuteration via catalytic hydrogen-deuterium exchange allows for the production of highly enriched this compound. The detailed methodologies and structured data presented herein are intended to support researchers in the successful preparation and application of this important isotopically labeled compound.
References
A Technical Guide to High-Purity Adamantane-d16 for Researchers and Drug Development Professionals
Introduction: Adamantane-d16, the perdeuterated form of adamantane (B196018), is a valuable tool in advanced scientific research, particularly in the fields of drug discovery, materials science, and analytical chemistry. Its unique cage-like structure and isotopic purity make it an excellent internal standard for mass spectrometry and a reference standard for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental considerations.
Commercial Suppliers of High-Purity this compound
The selection of a suitable supplier for high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the offerings from prominent commercial suppliers.
| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 488689 | ≥ 98 | ≥ 98% (CP) | Custom packaging available |
| CDN Isotopes | D-1165 | 98 | Not specified | 250 mg, 500 mg |
| Santa Cruz Biotechnology | sc-220839 | Not specified | Not specified | Inquire |
| Clinivex | RCLS2L101965 | Not specified | High-Purity | Inquire |
| Chiron (via ESSLAB) | Not specified | Not specified | Solution in isooctane (B107328) (1000 µg/mL) | 1 mL |
| MedchemExpress | HY-N2427S | Not specified | 98.40% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Experimental Protocols and Applications
High-purity this compound is primarily utilized as an internal standard in mass spectrometry-based analyses and as a chemical shift reference in NMR spectroscopy.
This compound as an Internal Standard in Mass Spectrometry
Principle: Due to its chemical inertness and distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, this compound serves as an ideal internal standard. It is added in a known quantity to a sample to correct for variations in sample preparation and instrument response, thereby enabling accurate quantification of the analyte of interest.
Detailed Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions at concentrations relevant to the expected analyte concentration range.
-
Sample Spiking: Add a precise volume of the this compound working standard to each sample, calibration standard, and quality control sample. The final concentration of the internal standard should be consistent across all samples.
-
Sample Preparation: Perform the necessary sample extraction, purification, and concentration steps. The presence of this compound throughout this process will account for any sample loss.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and this compound.
-
Data Analysis: Calculate the peak area ratio of the analyte to the this compound internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
This compound in NMR Spectroscopy
Principle: The highly symmetric structure of adamantane results in a simple ¹H and ¹³C NMR spectrum with sharp, well-defined peaks. The deuterated analog, this compound, is particularly useful in ¹H NMR of solid-state samples or as a reference in certain applications where proton signals from the standard might interfere with the analyte signals. While less common as a primary reference than tetramethylsilane (B1202638) (TMS), its known chemical shifts in various solvents can be utilized for spectral calibration.
Detailed Methodology:
-
Sample Preparation: For solution-state NMR, dissolve the sample in a deuterated solvent. If using this compound as an external reference, it is placed in a sealed capillary tube which is then inserted into the NMR tube containing the sample. For internal referencing, a small, known amount of this compound can be added directly to the sample, though this is less common.
-
NMR Data Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).
-
Spectral Referencing: Reference the acquired spectrum to the known chemical shift of the residual solvent peak or to the peak corresponding to this compound if used as an internal standard.
Visualizing Experimental Workflows
To further clarify the application of high-purity this compound, the following diagrams illustrate typical experimental workflows.
Caption: Workflow for using this compound as an internal standard in mass spectrometry.
Caption: Logical relationship for achieving accurate quantification with an internal standard.
Conclusion
High-purity this compound is an indispensable tool for researchers and drug development professionals. Its unique properties enable highly accurate and reproducible quantitative analyses. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, scientists can leverage the power of this deuterated standard to advance their research and development efforts.
Adamantane-d16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adamantane-d16, a deuterated isotopologue of adamantane (B196018). This document outlines its core physicochemical properties and explores its critical role as an internal standard in quantitative analytical methodologies, particularly in the context of pharmacokinetic studies of adamantane-based therapeutics. Detailed experimental protocols and workflow visualizations are provided to support researchers in the application of this compound.
Core Physicochemical Data
This compound, also known as perdeuteroadamantane, is a saturated tricyclic hydrocarbon where all 16 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of adamantane and its derivatives.
| Property | Value | Citations |
| CAS Number | 30470-60-1 | |
| Molecular Weight | 152.33 g/mol | |
| Molecular Formula | C₁₀D₁₆ | |
| Synonym(s) | Perdeuteroadamantane, Tricyclo[3.3.1.13,7]decane-d16 |
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in quantitative analysis, especially for the determination of adamantane-based drugs in biological matrices. Deuterated standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.
While specific protocols for this compound are not extensively published, its use is analogous to other deuterated adamantane derivatives like Amantadine-d6 and Memantine-d6, which are employed for the therapeutic drug monitoring (TDM) and pharmacokinetic studies of their respective parent drugs.[1][2][3]
Experimental Protocol: Quantification of an Adamantane Derivative in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
This protocol is a representative method for the quantification of an adamantane-derived drug (e.g., amantadine) in human plasma, using a deuterated adamantane analog as an internal standard (IS). This method is based on established protocols for similar analyses.[1][2][4]
Materials and Reagents
-
Analytes: Adamantane-based drug (e.g., Amantadine) and this compound (as internal standard).
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid, Ultrapure water.
-
Biological Matrix: Blank human plasma.
-
Sample Preparation Supplies: Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile).
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of the adamantane drug and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the drug's stock solution with a methanol/water mixture to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
Two common methods for sample clean-up are protein precipitation and solid-phase extraction.
A. Protein Precipitation (for high-throughput analysis): [2]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
B. Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples): [1]
-
To 200 µL of plasma sample, add 20 µL of the IS working solution and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 μm).[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the drug and the internal standard need to be optimized. For adamantane derivatives like amantadine, a common transition is m/z 152.2 → 135.3.[4] For this compound, the precursor ion would be at a higher m/z due to the deuterium labeling, and its fragmentation would be monitored.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the general workflow for the quantification of an adamantane derivative in a biological sample using a deuterated internal standard.
This comprehensive guide provides essential information for researchers working with this compound. The detailed protocol and workflow diagram offer a practical framework for its application in quantitative bioanalysis, facilitating accurate and reliable results in drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: Solubility of Adamantane-d16 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Adamantane-d16 (Perdeuteroadamantane). Given the compound's utility in various research applications, including as an internal standard in mass spectrometry and in materials science, a thorough understanding of its solubility is critical for experimental design, formulation, and purification. This document outlines the expected solubility profile of this compound in common organic solvents, provides a detailed experimental protocol for its quantitative determination, and includes a visual workflow of the methodology.
Core Concepts and Solubility Profile
This compound (C₁₀D₁₆) is the perdeuterated isotopologue of adamantane (B196018) (C₁₀H₁₆). Adamantane is a rigid, nonpolar, and highly symmetrical tricyclic hydrocarbon. Its diamondoid structure results in a high melting point (sublimes at ~270 °C) and significant lipophilicity.[1]
The solubility of adamantane and its derivatives is primarily governed by the "like dissolves like" principle. Consequently, it is readily soluble in nonpolar organic solvents and practically insoluble in polar solvents like water.[1][2] The substitution of hydrogen with deuterium (B1214612) in this compound is not expected to significantly alter its fundamental solubility characteristics. While isotopic effects can lead to minor differences in physical properties, the overall solubility behavior in organic solvents should closely mirror that of its non-deuterated counterpart.[3] Therefore, this compound is anticipated to exhibit high solubility in nonpolar solvents and low solubility in polar solvents.
Qualitative Solubility Data
As specific quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes the expected qualitative solubility based on the known behavior of adamantane and structurally similar nonpolar compounds.[4] Researchers are strongly encouraged to determine precise solubility values for their specific applications using the protocols outlined in the subsequent section.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | These solvents are nonpolar, similar to the adamantane core, leading to favorable van der Waals interactions. |
| Nonpolar Aromatic | Benzene, Toluene | High | The nonpolar nature of these solvents facilitates the dissolution of the lipophilic adamantane cage. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents can effectively solvate a wide range of nonpolar to moderately polar organic compounds. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | While some dissolution may occur, the high lipophilicity of this compound limits its solubility in these more polar environments. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | The significant polarity of these solvents makes them poor solvents for the nonpolar adamantane structure. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The highly hydrophobic nature of this compound prevents the formation of significant hydrogen bonds, leading to extremely poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
For accurate and reproducible solubility data, a standardized experimental protocol is essential. The Isothermal Saturation (Shake-Flask) Method is a reliable and widely accepted technique for determining the equilibrium solubility of a crystalline compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Thermostatically controlled shaker, incubator, or water bath
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
3.2. Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant rate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
-
Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached, which is indicated by consistent solubility values.
-
-
Phase Separation and Sampling:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid premature precipitation, the syringe can be pre-warmed to the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC-MS or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration and the known dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature.
-
Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the precision and reproducibility of the results.
-
Mandatory Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the Isothermal Saturation Method.
References
A Technical Guide to the Research Applications of Deuterated Adamantane
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the applications of deuterated adamantane (B196018) in various research fields. It explores the core principles behind its utility, focusing on the kinetic isotope effect, and details its application in drug development, mechanistic studies, and materials science. This guide includes structured data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the subject.
Core Principle: The Deuterium (B1214612) Kinetic Isotope Effect (KIE)
The primary advantage of using deuterated compounds, including adamantane derivatives, stems from the kinetic isotope effect (KIE). Deuterium (D) is a stable, non-radioactive heavy isotope of hydrogen (H). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the increased mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step of a reaction.[1][2] This phenomenon is particularly relevant in metabolic processes, where enzymes like cytochrome P450 (CYP450) often catalyze the cleavage of C-H bonds.[3][4] By strategically replacing hydrogen with deuterium at a metabolically vulnerable site on an adamantane-containing molecule, its rate of metabolism can be significantly reduced.[5][6]
The KIE is quantified as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). A KIE (kH/kD) value greater than 1 indicates a "normal" kinetic isotope effect, signifying a slower reaction for the deuterated compound.[1]
Figure 1: The Kinetic Isotope Effect in Drug Metabolism.
Application in Drug Development: Improving Pharmacokinetics
The adamantane moiety is a valued scaffold in medicinal chemistry due to its rigid, lipophilic structure, which can enhance binding affinity, improve stability, and favorably modulate pharmacokinetic properties.[7][8][9] When combined with deuteration, these benefits can be further amplified.
Slowing Metabolic Clearance
The primary application of deuterating adamantane-containing drugs is to decrease the rate of metabolic clearance, particularly oxidative metabolism by CYP450 enzymes.[4][5] This can lead to several therapeutic advantages:
-
Increased Half-Life (t½): A slower metabolism extends the drug's duration of action in the body.[]
-
Increased Total Drug Exposure (AUC): The area under the plasma concentration-time curve is increased, meaning the body is exposed to a therapeutic concentration for longer.[11]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[5]
-
Reduced Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations, potentially reducing side effects associated with high peak concentrations (Cmax).[]
-
Reduced Formation of Toxic Metabolites: In some cases, deuteration can redirect metabolic pathways away from those that produce toxic byproducts.[6]
Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these principles, showing a nearly 2-fold increase in the half-life of its active metabolites compared to its non-deuterated counterpart, tetrabenazine.[12][13]
Quantitative Data on Pharmacokinetic Improvements
| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase (in mice) | Postoperative Pain | [11] |
| Clearance | Reduced from 4.7 to 0.9 L/h/kg | [11] | |||
| Maximum Concentration (Cmax) | 4.4-fold increase | [11] | |||
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea (Huntington's Disease) | [12] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated adamantane compound to its non-deuterated analog using human liver microsomes (HLMs).[12]
Objective: To determine the rate of disappearance of the test compounds when incubated with a primary source of drug-metabolizing enzymes.
Materials:
-
Deuterated and non-deuterated adamantane test compounds
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and analysis)
-
96-well incubation plate and a plate shaker/incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation Mixture: In each well of the 96-well plate, add the HLM suspension and the NADPH regenerating system in phosphate buffer. Pre-warm the plate to 37°C.
-
Initiation of Reaction: To initiate the metabolic reaction, add the working solution of the test compound (either deuterated or non-deuterated) to the wells.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard. The "0-minute" sample represents the initial concentration.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.
-
Figure 2: Experimental workflow for an in vitro metabolic stability assay.
Applications as Research Tools
Beyond direct therapeutic use, deuterated adamantane serves as a valuable tool in various research contexts.
Internal Standards and Tracers
Adamantane-d16 is a fully deuterated version of adamantane.[14] Because its chemical behavior is nearly identical to its non-deuterated counterpart but has a different mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[14] It can also be used as a tracer in metabolic studies to follow the fate of adamantane-containing molecules without the interference of endogenous compounds.[14]
NMR Spectroscopy
Deuterated compounds are fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy.[15] While deuterated solvents are most common, deuterated adamantane itself can be used in solid-state NMR as a chemical shift reference.[16] Furthermore, studying the deuterium isotope effects on 13C chemical shifts can provide insights into molecular geometry and hydrogen bonding.[17]
Synthesis of Deuterated Adamantane Derivatives
The synthesis of deuterated adamantane derivatives can be achieved through several strategies, often adapting established methods for non-deuterated analogs.
General Synthetic Strategies
-
Starting from Deuterated Precursors: Synthesis can begin with commercially available deuterated starting materials, incorporating them into the adamantane framework.
-
Lewis-Acid Catalyzed Rearrangement: A common method for creating the adamantane core is the Lewis-acid catalyzed rearrangement of polycyclic hydrocarbon precursors.[18] This can be performed using deuterated precursors to yield a deuterated adamantane scaffold.
-
Direct C-H/C-D Exchange: Under certain conditions (e.g., using a suitable catalyst), hydrogen atoms on a pre-formed adamantane ring can be exchanged for deuterium from a deuterium source like D2O.
-
Flow Chemistry: Modern continuous flow synthesis setups can be adapted for the multi-step synthesis of adamantane derivatives like memantine, offering efficient and controlled production.[19]
Experimental Protocol: Synthesis of 1-Aminoadamantane (Amantadine) Analog
This protocol is a generalized adaptation for synthesizing an aminoadamantane derivative, a common core in many pharmaceuticals.[20] Introducing deuterium would involve using a deuterated adamantane starting material (e.g., 1-bromoadamantane-d15).
Objective: To synthesize an aminoadamantane hydrochloride salt from a bromo-adamantane precursor.
Step 1: Formation of N-(1-adamantyl)formamide
-
In a round-bottom flask equipped with a stirrer and condenser, add 1-bromoadamantane (B121549) to formamide (B127407) at 85°C.
-
Heat the mixture to 90°C and slowly add concentrated sulfuric acid.
-
Maintain the temperature and stir for approximately 4 hours, monitoring the reaction progress with thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.
Step 2: Hydrolysis to Amantadine (B194251) and Salt Formation
-
Prepare a mixture of potassium hydroxide, water, and a suitable solvent like propylene (B89431) glycol.
-
Add the N-(1-adamantyl)formamide from the previous step and heat the mixture to approximately 135°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and add ice-cold water.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and then treat it with aqueous hydrochloric acid to precipitate the amantadine hydrochloride salt.
-
Filter and dry the solid to obtain the final product.
Figure 3: Decision workflow for using deuteration in drug discovery.
Conclusion
Deuterated adamantane represents a powerful and versatile tool in modern research. In drug development, the strategic incorporation of deuterium into the adamantane scaffold offers a proven method for enhancing pharmacokinetic profiles, leading to potentially safer and more effective medicines.[13] As a research tool, its use as an internal standard and in NMR studies provides precision and insight into complex biological and chemical systems. The continued exploration of deuterated adamantane derivatives promises to unlock new therapeutic potentials and deepen our fundamental understanding of reaction mechanisms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 16. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling Precautions for Adamantane-d16
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for Adamantane-d16. The majority of available safety data is for the non-deuterated parent compound, Adamantane. Due to the nature of isotopic substitution, the chemical and toxicological properties of this compound are expected to be nearly identical to those of Adamantane. However, this guide should be used as a supplementary resource to a formal risk assessment conducted by qualified personnel.
Introduction
This compound is a deuterated form of Adamantane, a rigid, cage-like hydrocarbon.[1] Its unique structure imparts high thermal stability and lipophilicity.[2] In pharmaceutical research, deuterated compounds like this compound are valuable tools in metabolic studies, mechanistic investigations, and as internal standards in analytical methods.[3] Understanding the safety and handling of this compound is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
Adamantane is generally considered to have low acute toxicity. However, as with any chemical, it is essential to handle it with appropriate care.
GHS Hazard Statements:
-
H402: Harmful to aquatic life.
-
H413: May cause long-lasting harmful effects to aquatic life.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Adamantane. The properties of this compound are expected to be very similar, with a slight increase in molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₁₀D₁₆ | |
| Molecular Weight | 152.33 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Odor | Camphor-like | |
| Melting Point | 209-212 °C (sublimes) | |
| Boiling Point | Sublimes | |
| Density | 1.07 g/cm³ | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Readily soluble in nonpolar organic solvents | |
| log Pow (Octanol/Water Partition Coefficient) | 4.24 at 25 °C |
Toxicological Information
The toxicological data for Adamantane indicates low acute toxicity.
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | > 10,000 mg/kg | Rat | |
| Skin Corrosion/Irritation | Not classified as a skin irritant | ||
| Serious Eye Damage/Irritation | Causes serious eye irritation (slight irritation in rabbits) | ||
| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, NTP, or ACGIH |
Experimental Protocols
While specific safety assessment protocols for this compound are not available, the following general methodologies are standard for assessing the safety of solid chemical compounds in a research setting.
Protocol 1: Determination of Acute Oral Toxicity (LD50)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered by gavage in a suitable vehicle.
-
A range of doses is administered to different groups of animals.
-
Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
A full necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.
Protocol 2: Assessment of Skin Irritation
-
Objective: To determine the potential of a substance to cause skin irritation.
-
Test System: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A measured amount of the test substance is applied to the skin and covered with a gauze patch.
-
The patch is removed after a set period (e.g., 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
-
Data Analysis: The severity of the skin reaction is scored, and the substance is classified based on the scoring criteria.
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following controls should be implemented.
| Control | Recommendation | Reference |
| Engineering Controls | Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended, especially when handling powders to avoid dust generation. | |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber with a thickness >0.11 mm). A lab coat or other protective clothing should be worn. | |
| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator (e.g., N95). | |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Remove contaminated clothing before entering eating areas. |
Handling and Storage
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Take precautionary measures against static discharge.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. Incompatible with strong oxidizing agents.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 6.0. Avoid breathing dust.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the ground.
-
Containment and Cleanup:
-
For dry spills, sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the affected area thoroughly.
-
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Visualizations
Chemical Handling Workflow
Hazard-Precaution Relationship
References
An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on Adamantane-d16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612), the properties of deuterated adamantane (B196018) (Adamantane-d16), and the profound implications of isotopic substitution in the context of drug development. The core focus is on the kinetic isotope effect (KIE) and its application in modifying the metabolic stability of pharmacologically active molecules.
Natural Abundance of Deuterium
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This is in contrast to the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton.[1][2] The presence of the neutron nearly doubles the mass of the hydrogen atom, leading to significant differences in the physicochemical properties of deuterated compounds compared to their protium counterparts.
In nature, deuterium is found in trace amounts.[1] On Earth, the vast majority of deuterium is bonded with protium to form hydrogen deuteride (B1239839) (HD) gas or is present in water as semi-heavy water (HDO).[1] The natural abundance of deuterium in Earth's oceans is approximately 156 parts per million (ppm), which translates to about 1 deuterium atom for every 6,420 hydrogen atoms.[2] This abundance can vary slightly depending on the geographical location and water source.
| Isotope | Symbol | Nuclear Composition | Natural Abundance (Approx. %) | Atomic Mass (Da) |
| Protium | ¹H | 1 Proton, 0 Neutrons | > 99.98% | 1.0078 |
| Deuterium | ²H or D | 1 Proton, 1 Neutron | ~ 0.0156% | 2.0141 |
Table 1: Natural Abundance and Properties of Stable Hydrogen Isotopes.
Adamantane and this compound
Adamantane (C₁₀H₁₆) is a rigid, tricyclic hydrocarbon with a cage-like structure resembling a diamondoid. Its unique, strain-free structure and lipophilicity have made it a valuable scaffold in medicinal chemistry, appearing in drugs such as amantadine (B194251) and rimantadine. This compound is the perdeuterated analogue of adamantane, where all 16 hydrogen atoms have been replaced with deuterium.
The substitution of hydrogen with deuterium results in a notable increase in molecular weight and can subtly alter other physical properties. While properties like melting point are often similar, the vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to a stronger C-D bond.
| Property | Adamantane (C₁₀H₁₆) | This compound (C₁₀D₁₆) |
| Molecular Formula | C₁₀H₁₆ | C₁₀D₁₆ |
| Molar Mass ( g/mol ) | 136.24 | 152.34 |
| Melting Point (°C) | ~270 (sublimes) | Data not readily available, but expected to be similar to adamantane. |
| Appearance | White crystalline solid | White crystalline solid |
Table 2: Comparison of Physicochemical Properties of Adamantane and this compound.
The Deuterium Kinetic Isotope Effect (KIE)
The most significant consequence of replacing hydrogen with deuterium in a molecule, particularly from a pharmacological standpoint, is the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the rate-limiting step involves the cleavage of a C-H bond. By replacing a hydrogen atom at a metabolic site with deuterium, the rate of this cleavage can be significantly reduced. This can lead to a slower rate of drug metabolism, which in turn can:
-
Increase the drug's half-life and exposure.
-
Reduce the formation of potentially toxic metabolites.
-
Allow for lower or less frequent dosing.
The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD), i.e., KIE = kH/kD. A KIE greater than 1 indicates that the C-H bond-breaking step is at least partially rate-limiting.
Experimental Protocols
The synthesis and analysis of deuterated compounds like this compound require specialized techniques. Below are generalized protocols for key experimental procedures.
The synthesis of perdeuterated compounds often involves H/D exchange reactions under harsh conditions. One established method for adamantane involves superelectrophile catalysis.
Protocol: Perdeuteration of Adamantane via Superelectrophile Catalysis
-
Reactant Preparation: Dissolve adamantane in an excess of a deuterated solvent, such as benzene-d6, which serves as the deuterium source.
-
Catalyst Addition: Introduce a superelectrophilic catalyst system. This can be generated in situ, for example, by using a silylium (B1239981) ion promoter.
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the degree of deuteration.
-
Workup: Upon completion, the reaction is quenched, and the product is isolated. This typically involves partitioning between an organic solvent and water, followed by drying and evaporation of the solvent.
-
Purification: The crude this compound is purified, often by sublimation or recrystallization, to yield the final product.
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of this compound.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column for separating hydrocarbons.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 200.
-
-
Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak for this compound should appear at m/z 152. Compare this to the m/z 136 peak for standard adamantane. The isotopic distribution can be used to calculate the percentage of deuterium incorporation.
Deuterium (²H) NMR is a powerful technique for the structural verification of highly deuterated compounds.
Protocol: ²H NMR Analysis of this compound
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., chloroform (B151607) or DMSO). Using a protonated solvent is unconventional but necessary to avoid a massive solvent signal in the deuterium spectrum.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting the deuterium frequency.
-
Data Acquisition:
-
The experiment is run unlocked, as there is no deuterated solvent to provide a lock signal. Shimming can be performed on a separate sample or by using gradient shimming on the proton signal of the sample itself.
-
Acquire the ²H NMR spectrum. Due to the low magnetogyric ratio of deuterium, a longer acquisition time may be needed to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum. For the highly symmetric this compound, two signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) positions are expected, confirming the structure.
Conclusion
The strategic replacement of hydrogen with deuterium is a powerful tool in modern drug development. Understanding the natural abundance of deuterium provides a baseline for isotopic analysis, while the principles of the kinetic isotope effect offer a rational approach to enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. This compound serves as a classic example of a perdeuterated molecule where these effects can be studied. The analytical techniques of mass spectrometry and NMR spectroscopy are indispensable for the verification and quality control of such isotopically labeled compounds, ensuring their suitability for further research and application in the pharmaceutical industry.
References
An In-depth Technical Guide on the Theoretical vs. Experimental Mass of Adamantane-d16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental mass of Adamantane-d16 (perdeuteroadamantane). It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work, particularly in applications involving mass spectrometry. This guide includes a detailed comparison of the theoretical and experimental mass, a comprehensive experimental protocol for mass determination via Gas Chromatography-Mass Spectrometry (GC-MS), and a logical workflow illustrating the use of this compound as an internal standard in quantitative analysis.
Data Presentation: Theoretical vs. Experimental Mass
The accurate determination of molecular mass is fundamental in chemical analysis. For isotopically labeled compounds such as this compound, a comparison between the theoretical and experimental mass is crucial for confirming isotopic enrichment and ensuring the compound's suitability for its intended application.
| Parameter | Value | Source |
| Chemical Formula | C₁₀D₁₆ | N/A |
| Theoretical Molecular Weight ( g/mol ) | 152.33 | Multiple chemical suppliers[1][2][3][4] |
| Experimental Molecular Weight (m/z) | Not explicitly available in literature; determined by mass spectrometry. | N/A |
Note: The theoretical mass is calculated using the atomic masses of carbon (12.011 u) and deuterium (B1214612) (2.014 u). The experimental mass is determined using techniques such as high-resolution mass spectrometry, which provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. While a specific experimental value for this compound is not readily published, it is expected to be very close to the theoretical value. Any significant deviation would warrant further investigation into the isotopic purity of the sample.
Experimental Protocol: Determination of Experimental Mass by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the determination of the experimental mass of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile and thermally stable compounds like adamantane (B196018) and its derivatives.
1. Objective: To determine the accurate experimental mass of this compound and to confirm its isotopic purity.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate)
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
-
GC vials with caps (B75204) and septa
3. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD)
-
A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.
-
Helium carrier gas (high purity)
4. Sample Preparation:
-
Dissolution: Accurately weigh a small amount of the this compound standard and dissolve it in a high-purity volatile solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a working concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Transfer: Transfer the final diluted sample into a GC vial for analysis.
5. GC-MS Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Maintain at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200 (to include the expected molecular ion and potential fragments).
6. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak ([M]⁺˙). For this compound, this should be observed at m/z ≈ 152.3.
-
Utilize high-resolution mass spectrometry to determine the exact mass of the molecular ion to four or more decimal places.
-
Analyze the fragmentation pattern to confirm the structure and isotopic distribution. The fragmentation of adamantane typically involves the loss of alkyl fragments.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the analysis and application of this compound.
Caption: Workflow for the experimental determination of the mass of this compound using GC-MS.
This compound is frequently used as an internal standard in quantitative mass spectrometry due to its chemical similarity to the non-deuterated analyte and its distinct mass. This allows for the correction of variability during sample preparation and analysis.
Caption: Logical workflow for the use of this compound as an internal standard in quantitative analysis.
References
Methodological & Application
Application Note: High-Precision Quantification of Adamantane-Class Compounds in Pharmaceutical and Research Samples Using Adamantane-d16 as an Internal Standard by GC-MS
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of adamantane (B196018) and its derivatives, such as amantadine (B194251) and memantine (B1676192), in various sample matrices. The use of Adamantane-d16 as an internal standard (IS) is central to this methodology, providing high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This protocol is particularly suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of pharmaceuticals, and clinical toxicology.
Introduction
Adamantane and its derivatives are a class of compounds with significant applications in the pharmaceutical industry, serving as antiviral and anti-Parkinsonian agents, and as building blocks in drug discovery. Accurate and precise quantification of these compounds in biological and pharmaceutical samples is crucial for ensuring safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.
The use of an internal standard is a cornerstone of accurate quantitative analysis in chromatography. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being easily differentiated by their mass-to-charge ratio. This compound, a fully deuterated version of adamantane, serves as an excellent internal standard for the analysis of adamantane-based compounds. Its use minimizes the impact of matrix effects and variations in sample injection volume, leading to highly reliable quantitative results.
This application note provides a comprehensive protocol for the use of this compound as an internal standard in the GC-MS analysis of adamantane derivatives, with a specific focus on the quantification of memantine, a drug used in the treatment of Alzheimer's disease.
Experimental Protocols
Materials and Reagents
-
Analytes: Memantine hydrochloride (or other adamantane derivatives of interest), analytical standard grade
-
Internal Standard: this compound, analytical standard grade
-
Solvents: Methanol (B129727), Dichloromethane (B109758), Hexane (B92381) (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663)
-
Sample Matrix: Human plasma (or other relevant matrix)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Sample Preparation (for Plasma Samples)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of a 1 µg/mL this compound solution in methanol to each plasma sample, calibration standard, and quality control (QC) sample.
-
Alkalinization: Add 100 µL of 1 M NaOH to each tube and vortex for 30 seconds to adjust the pH.
-
Liquid-Liquid Extraction: Add 1 mL of hexane to each tube. Vortex for 2 minutes to extract the analytes and the internal standard.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of dichloromethane for GC-MS analysis.
GC-MS Parameters
| Parameter | Setting |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Memantine: m/z 164, 179 (quantification), 122, 107 (qualifier) This compound: m/z 152 (quantification), 108 (qualifier) |
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Calibration Curve and Linearity
A calibration curve was generated by plotting the peak area ratio of memantine to this compound against the concentration of memantine. The curve demonstrated excellent linearity over the concentration range of 1 to 200 ng/mL.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 25 | 1.29 |
| 50 | 2.55 |
| 100 | 5.12 |
| 200 | 10.21 |
Linear Regression: y = 0.051x + 0.001 Correlation Coefficient (r²): 0.9995
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
Mandatory Visualization
Caption: Workflow for the quantitative analysis using this compound as an internal standard by GC-MS.
Caption: The principle of internal standard correction in GC-MS analysis.
Conclusion
The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of adamantane-class compounds by GC-MS. The described protocol demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in pharmaceutical development, clinical research, and forensic toxicology. The chemical similarity and mass difference of this compound to the target analytes ensure effective correction for experimental variations, leading to high-quality, reproducible data.
Quantitative NMR Spectroscopy with Adamantane-d16 as an Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for determining the concentration and purity of chemical compounds. Its primary advantage lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample. This allows for accurate quantification without the need for identical reference standards for each analyte. The use of a stable, non-volatile, and chemically inert internal standard with a simple and well-resolved NMR spectrum is crucial for accurate and precise qNMR measurements.
Adamantane-d16, a perdeuterated form of adamantane (B196018), serves as an excellent internal standard for ¹H qNMR. Its key advantages include:
-
Chemical Inertness: The rigid, cage-like structure of adamantane imparts high stability and lack of reactivity with a wide range of analytes.
-
Low Volatility: Its high melting point (sublimes at ~270 °C) minimizes concentration changes due to evaporation during sample preparation and analysis.[1]
-
Simple ¹H NMR Spectrum: Due to its high symmetry, the ¹H NMR spectrum of non-deuterated adamantane shows two broad singlets.[2] In the deuterated form, the residual proton signals are expected to be sharp and in a region of the spectrum that is often free from analyte signals.
-
Good Solubility in Organic Solvents: Adamantane is readily soluble in nonpolar organic solvents such as chloroform (B151607) and benzene, making it suitable for the analysis of a wide range of organic molecules.[3]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and other organic molecules.
Principle of qNMR with an Internal Standard
The concentration of an analyte is determined by comparing the integral of a specific analyte resonance to the integral of a resonance from a known amount of the internal standard. The following equation is used for the calculation:
Purity of Analyte (or Concentration) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Experimental Protocols
Materials and Equipment
-
Analyte: Active Pharmaceutical Ingredient (e.g., Ibuprofen) or other organic molecule of interest.
-
Internal Standard: this compound (CAS: 30470-60-1, MW: 152.33 g/mol ) of high purity (≥98 atom % D).[4]
-
Deuterated Solvent: Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or other suitable solvent that dissolves both the analyte and the internal standard.
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
NMR Tubes: 5 mm, high-precision.
-
Volumetric Flasks and Pipettes.
Sample Preparation
Accurate sample preparation is critical for obtaining reliable qNMR results.
-
Stock Solution of Internal Standard (Optional but Recommended):
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in the chosen deuterated solvent and dilute to the mark. This will be your internal standard stock solution. The exact concentration should be calculated based on the precise mass weighed.
-
-
Sample Preparation using Stock Solution:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the this compound stock solution to the vial.
-
Add an additional precise volume (e.g., 500 µL) of the deuterated solvent to ensure complete dissolution and to achieve the desired final concentration.
-
Vortex the vial until the analyte is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Direct Weighing Method:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of the analyte into the same vial.
-
Add approximately 0.75 mL of the deuterated solvent to the vial.
-
Vortex until both the internal standard and the analyte are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
To ensure accurate quantification, it is essential to use appropriate acquisition parameters that allow for complete relaxation of all relevant nuclei.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard 1D proton pulse sequence (e.g., zg30) | A simple pulse sequence is sufficient for quantification. |
| Transmitter Frequency Offset (O1P) | Centered in the middle of the spectrum | Ensures uniform excitation of all signals. |
| Spectral Width (SW) | Sufficient to cover all analyte and standard signals (e.g., 12-16 ppm) | Prevents signal folding. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides good digital resolution. |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of interest | CRITICAL: Ensures complete relaxation of all protons for accurate integration. A starting value of 30-60 seconds is recommended for small molecules. The T₁ of both the analyte and the internal standard should be determined experimentally if unknown. |
| Number of Scans (NS) | 8 to 64 (or more) | Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of less than 1%. |
| Temperature | Constant, typically 298 K | Maintains stable experimental conditions. |
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction (e.g., polynomial fitting) to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration:
-
Calibrate the integral of the residual proton signal of this compound to a fixed value (e.g., 1.00). The expected chemical shift for the residual protons of this compound in CDCl₃ is in the aliphatic region, likely around 1.8 ppm, based on the spectrum of non-deuterated adamantane.[2] It is crucial to identify this signal in a spectrum of this compound alone in the chosen solvent.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte. The integration region should cover at least 20 times the full width at half maximum (FWHH) of the peak.
-
Ensure that the integration regions for both the standard and the analyte are consistent and do not include any impurity or satellite peaks.
-
Data Presentation
The following tables present hypothetical quantitative data for the analysis of Ibuprofen using this compound as an internal standard in CDCl₃.
Table 1: Sample Preparation Data
| Sample ID | Mass of Ibuprofen (mg) | Mass of this compound (mg) |
| Ibuprofen_Sample_1 | 15.25 | 8.12 |
| Ibuprofen_Sample_2 | 15.51 | 8.05 |
| Ibuprofen_Sample_3 | 15.33 | 8.20 |
Table 2: qNMR Results and Purity Calculation
| Sample ID | Analyte Signal (Ibuprofen, -CH-COOH, 1H) Integral | IS Signal (this compound, residual protons, assumed 1H for calculation) Integral | Calculated Purity (%) |
| Ibuprofen_Sample_1 | 1.05 | 1.00 | 99.2 |
| Ibuprofen_Sample_2 | 1.09 | 1.00 | 99.5 |
| Ibuprofen_Sample_3 | 1.06 | 1.00 | 99.1 |
Note: The number of residual protons in this compound is variable and should be determined experimentally or from the certificate of analysis if provided. For this example, it is assumed to be equivalent to 1 proton for calculation purposes after normalization.
Visualizations
Experimental Workflow
Caption: Workflow for qNMR analysis using an internal standard.
Logical Relationship for Quantification
Caption: Input parameters for qNMR quantification calculation.
Conclusion
Quantitative NMR spectroscopy using this compound as an internal standard is a robust, accurate, and reliable method for determining the purity and concentration of active pharmaceutical ingredients and other organic compounds. The chemical and physical properties of this compound make it an ideal internal standard for a wide range of applications in research, development, and quality control. By following the detailed protocols outlined in this application note, researchers can achieve high-quality, reproducible quantitative results.
References
Application Note: High-Throughput Analysis of Adamantane in Human Plasma by LC-MS/MS with Adamantane-d16 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adamantane (B196018) in human plasma. Adamantane's unique lipophilic and rigid structure makes it a valuable scaffold in drug design. This method utilizes Adamantane-d16 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, which is critical for pharmacokinetic studies. The sample preparation involves a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for bioanalytical applications in drug development.
Introduction
Adamantane, a tricyclic hydrocarbon with a cage-like structure, serves as a key building block in medicinal chemistry.[1] Its derivatives have been successfully developed into drugs for various diseases, including viral infections and neurological disorders. The rigid and lipophilic nature of the adamantane cage can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Accurate and reliable quantification of adamantane in biological matrices is therefore essential for preclinical and clinical pharmacokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[4] A deuterated internal standard has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and other sources of variability.[4] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of adamantane in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Adamantane (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Adamantane Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of adamantane in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of adamantane by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput compatibility.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting parameters that should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Adamantane and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Adamantane | 137.1 (M+H)+ | 93.1 | 100 | 15 |
| Adamantane | 137.1 (M+H)+ | 79.1 | 100 | 20 |
| This compound (IS) | 153.2 (M+D)+ | 107.2 | 100 | 15 |
| This compound (IS) | 153.2 (M+D)+ | 88.1 | 100 | 20 |
Note: The precursor and product ions for this compound are predicted based on the known fragmentation of adamantane and require experimental verification.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was constructed by plotting the peak area ratio of adamantane to this compound against the nominal concentration of adamantane. The linearity was assessed over the range of 1 - 1000 ng/mL.
Table 4: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 250 | 2.95 |
| 500 | 5.89 |
| 1000 | 11.75 |
| Correlation Coefficient (r²) | 0.9992 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 80 | 2.8 | 98.7 | 3.5 | 99.2 |
| High | 800 | 2.1 | 100.5 | 2.9 | 100.9 |
Stability
The stability of adamantane in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that adamantane is stable under these conditions.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of adamantane.
Caption: Principle of using a deuterated internal standard for accurate quantification.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of adamantane in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in drug discovery and development. The method has been successfully validated and can be readily implemented in a bioanalytical laboratory.
References
Preparing Adamantane-d16 Stock Solutions for Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adamantane-d16, the deuterated analog of adamantane, is a crucial internal standard for quantitative analysis in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties closely mirror those of its non-deuterated counterpart, allowing it to co-elute and ionize similarly, thus effectively compensating for variations in sample preparation and instrument response. The 16 deuterium (B1214612) atoms provide a distinct mass shift, ensuring it does not interfere with the analyte of interest. Proper preparation of this compound stock solutions is a critical first step to ensure the accuracy and reproducibility of analytical data. This document provides a detailed protocol for the preparation of this compound stock solutions, including information on its properties, solubility, and recommended storage conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C₁₀D₁₆ | [1] |
| Molecular Weight | 152.33 g/mol | [2] |
| CAS Number | 30470-60-1 | [2] |
| Appearance | White crystalline solid | [3][4] |
| Melting Point | Sublimes at 209-212 °C | |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as isooctane, hexane, chloroform, and benzene. Moderate to low solubility in polar aprotic solvents like dichloromethane, acetonitrile, and methanol. |
Experimental Protocols
Materials and Equipment
-
This compound (solid, ≥98% isotopic purity)
-
High-purity solvents (e.g., methanol, acetonitrile, isooctane, dichloromethane; HPLC or MS grade)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps
Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution, a commonly used concentration for internal standards.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1.0 mL Class A volumetric flask. Add a small amount of the desired solvent (e.g., methanol, isooctane) to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution: Once the solid is completely dissolved, bring the flask to the 1.0 mL mark with the same solvent.
-
Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at the recommended temperature (see Section 4).
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards, quality controls, and unknown samples.
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature.
-
Dilution Calculation: Calculate the volume of the primary stock solution required to prepare the desired concentration and volume of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution.
-
Preparation: Using a calibrated micropipette, transfer the calculated volume of the primary stock solution into a clean volumetric flask. Dilute to the final volume with the appropriate solvent (often the mobile phase used in the analytical method).
-
Homogenization: Cap and vortex the working solution to ensure thorough mixing.
-
Storage: Store the working solution in a labeled amber vial under appropriate conditions. It is recommended to prepare fresh working solutions regularly.
Storage and Stability
Proper storage of this compound solutions is crucial to maintain their integrity and concentration.
| Solution Type | Storage Temperature | Recommended Duration | Container |
| Primary Stock Solution | ≤ -20°C | Up to 1 year (verify with stability studies) | Amber glass vial with PTFE-lined cap |
| Working Solutions | 2-8°C | Up to 3 months (verify with stability studies) | Amber glass vial with PTFE-lined cap |
Note: It is highly recommended to perform periodic stability checks of the stock and working solutions to ensure their accuracy over time.
Application Example: Use in a GC-MS Workflow
This compound is frequently used as an internal standard for the quantification of various organic compounds. The choice of working solution concentration depends on the expected analyte concentration and the sensitivity of the instrument. A typical approach involves adding a fixed amount of the internal standard to all samples and calibration standards.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship for Stock Solution Preparation
The preparation of this compound solutions follows a logical progression from the pure solid to the final working solution used in the assay.
Caption: Logical workflow for the preparation of this compound stock and working solutions.
Conclusion
The accurate preparation of this compound stock solutions is fundamental to achieving reliable and reproducible quantitative results. By following this detailed protocol and adhering to best practices for handling and storage, researchers can ensure the integrity of their internal standard and, consequently, the quality of their analytical data. The provided workflows and data tables serve as a comprehensive guide for the effective implementation of this compound in quantitative analytical methods.
References
Application Notes and Protocols for the Optimal Use of Adamantane-d16 in Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to determining the optimal concentration of Adamantane-d16 for use as an internal standard (IS) in quantitative analytical studies. This compound, a deuterated analog of adamantane (B196018), is an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based quantification due to its chemical inertness and structural similarity to various analytes. The following application notes and protocols are designed to guide researchers in establishing a robust and reliable quantitative method by optimizing the concentration of this internal standard.
Introduction to this compound as an Internal Standard
This compound is a stable isotope-labeled (SIL) compound where all 16 hydrogen atoms of adamantane are replaced with deuterium. This isotopic substitution results in a mass shift of +16 atomic mass units, allowing for its clear differentiation from the unlabeled analyte by a mass spectrometer.[1][2] In quantitative analysis, an internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown samples, at a constant amount.[3][4] The use of a SIL-IS like this compound is considered the "gold standard" as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the results.[5][6][7]
Core Principles for Determining Internal Standard Concentration
The optimal concentration of an internal standard is crucial for the performance of a quantitative assay. An inappropriate concentration can lead to inaccurate results. The following principles should be considered:
-
Consistent Concentration: The internal standard must be added at the same concentration to every sample (calibrators, QCs, and unknowns) to ensure consistent correction across the analytical run.[3][8]
-
Sufficient Signal Response: The chosen concentration should yield a stable and reproducible signal from the detector, well above the instrument's limit of detection (LOD).[9]
-
Avoidance of Ion Suppression: The internal standard concentration should not be excessively high, as this can lead to ion suppression of the analyte in the mass spectrometer's source, negatively impacting the analyte's signal and the overall sensitivity of the assay.[9]
-
Analyte Concentration Relationship: A common practice is to select an internal standard concentration that is similar to the concentration of the analyte at the midpoint of the calibration curve.[9] Another recommendation is to target a concentration in the lower third of the linear working range of the assay.[9][10]
Experimental Protocol for Optimizing this compound Concentration
This protocol describes a systematic approach to determine the optimal working concentration of this compound for a given analyte in a specific matrix (e.g., plasma, urine, or tissue homogenate).
3.1. Materials
-
This compound
-
Analyte of interest
-
Blank biological matrix (at least six different sources for matrix effect evaluation)
-
High-purity solvents (e.g., methanol, acetonitrile (B52724), water)
-
LC-MS/MS system (or GC-MS/NMR as appropriate)
-
Calibrated pipettes and other standard laboratory equipment
3.2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.
-
Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the analyte in a similar manner.
-
This compound Working Solutions: Prepare a series of working solutions of this compound by serial dilution from the stock solution. Suggested concentrations: 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, and 10 ng/mL.
-
Analyte Working Solutions: Prepare working solutions for calibration standards and quality control samples by diluting the analyte stock solution.
3.3. Experimental Procedure
-
Establish Analyte's Linear Range: First, determine the expected linear range of the analyte in the biological matrix without an internal standard. This will inform the concentration range for the internal standard optimization.
-
Prepare Test Samples:
-
Prepare three sets of samples: Low, Medium, and High concentrations of the analyte (corresponding to the lower limit of quantification (LLOQ), mid-range, and upper limit of quantification (ULOQ) of the expected calibration curve).
-
For each analyte concentration level, prepare five separate samples, each spiked with a different working concentration of this compound (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, 1000 ng/mL).
-
Ensure the final volume of the internal standard spike is small (e.g., 5-10% of the sample volume) to minimize matrix alteration.
-
-
Sample Preparation: Process all samples using the intended extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed chromatographic and mass spectrometric conditions.
-
Data Evaluation:
-
Monitor the peak area response of this compound in all samples. The response should be consistent (e.g., within ±15% coefficient of variation, CV) across all samples.
-
Calculate the analyte/IS peak area ratio for each sample.
-
Evaluate the accuracy and precision (%CV) for the analyte at each concentration level for each IS concentration tested.
-
Assess for any signs of ion suppression or enhancement.
-
3.4. Visualization of the Optimization Workflow
Caption: Workflow for optimizing this compound concentration.
Data Presentation: Determining the Optimal Concentration
The following tables present hypothetical data from an experiment to determine the optimal concentration of this compound for the quantification of a hypothetical analyte.
Table 1: this compound Peak Area Response and Consistency at Different Spiking Concentrations
| This compound Concentration (ng/mL) | Mean Peak Area (n=9) | Standard Deviation | % Coefficient of Variation (CV) |
| 10 | 55,230 | 9,941 | 18.0% |
| 50 | 285,100 | 22,808 | 8.0% |
| 100 | 598,500 | 41,895 | 7.0% |
| 500 | 2,995,000 | 239,600 | 8.0% |
| 1000 | 5,850,000 | 526,500 | 9.0% |
Table 2: Accuracy and Precision of Analyte Quantification at Different this compound Concentrations
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5 (LLOQ) | 50 | 4.85 | 97.0 | 12.5 |
| 100 | 4.95 | 99.0 | 10.2 | |
| 500 | 5.30 | 106.0 | 9.8 | |
| 50 (Mid) | 50 | 51.5 | 103.0 | 6.5 |
| 100 | 49.8 | 99.6 | 5.1 | |
| 500 | 54.2 | 108.4 | 5.5 | |
| 500 (ULOQ) | 50 | 525.0 | 105.0 | 7.2 |
| 100 | 495.5 | 99.1 | 4.8 | |
| 500 | 560.0 | 112.0 | 5.3 |
Based on this hypothetical data, the optimal concentration for this compound would be 100 ng/mL.
General Protocol for a Quantitative Assay Using this compound
Once the optimal concentration of this compound is determined (e.g., 100 ng/mL), the following general protocol can be applied.
5.1. Sample Preparation
-
Thaw all samples (calibrators, QCs, and unknowns) and the blank matrix.
-
To a 100 µL aliquot of each sample, add 10 µL of the 1 µg/mL this compound working solution (to achieve a final concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
Proceed with the validated extraction procedure (e.g., add 300 µL of acetonitrile to precipitate proteins, vortex, and centrifuge).
-
Transfer the supernatant to a new plate or vials for analysis.
5.2. Visualization of the General Assay Workflow
Caption: General workflow for a quantitative assay.
Conclusion
The optimal concentration of this compound as an internal standard is highly dependent on the specific application, including the analyte of interest, the sample matrix, and the analytical instrumentation. A systematic approach, as outlined in these application notes, is essential to determine the ideal concentration that ensures a stable and reliable signal without negatively impacting the analyte's response. By following these protocols, researchers can develop robust and accurate quantitative methods, leading to high-quality, reproducible data in their scientific investigations.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of adamantane (B196018) derivatives in biological matrices, utilizing Adamantane-d16 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it accurately corrects for variations in sample extraction, matrix effects, and instrument response.[1][2][3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.
Introduction
Adamantane and its derivatives are a class of compounds with a broad range of pharmaceutical applications, including antiviral (e.g., Amantadine, Rimantadine) and neuroprotective (e.g., Memantine) agents.[4] Accurate quantification of these compounds in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
The lipophilic and rigid cage-like structure of adamantane presents unique analytical challenges.[4] A robust and reliable analytical method is essential for accurate quantification. The stable isotope dilution technique, employing a deuterated internal standard such as this compound, offers high precision and accuracy by minimizing analytical variability.[1][3][5] this compound, being a fully deuterated analog of the core adamantane structure, serves as an ideal internal standard for a range of adamantane derivatives.
This application note describes a model LC-MS/MS method for the quantification of representative adamantane derivatives, Amantadine and Memantine, using this compound as the internal standard.
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added as an internal standard (IS) to the samples at the beginning of the sample preparation process. The analyte and the IS are then co-extracted and analyzed by LC-MS/MS. The ratio of the analyte peak area to the IS peak area is used for quantification. Since the analyte and the IS have nearly identical chemical and physical properties, any loss during sample processing or fluctuations in instrument response will affect both compounds equally, leading to a consistent and accurate measurement of the analyte concentration.
Experimental Protocols
This section outlines a representative protocol for the analysis of Amantadine and Memantine in human plasma.
Materials and Reagents
-
Amantadine hydrochloride (Reference Standard)
-
Memantine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (blank)
Sample Preparation
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A (Water with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amantadine | 152.2 | 135.2 |
| Memantine | 180.2 | 163.2 |
| This compound (IS) | 153.3 | 136.3 |
Quantitative Data
The following tables summarize the expected performance characteristics of this method, demonstrating its suitability for the quantitative analysis of adamantane derivatives.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Amantadine | 1 - 1000 | > 0.995 |
| Memantine | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amantadine | 5 | 102.3 | 6.5 |
| 50 | 98.7 | 4.2 | |
| 500 | 101.1 | 3.1 | |
| Memantine | 5 | 103.5 | 7.1 |
| 50 | 99.2 | 4.8 | |
| 500 | 100.8 | 3.5 |
Table 3: Lower Limit of Quantification (LLOQ) and Detection (LOD)
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) |
| Amantadine | 1 | 0.3 |
| Memantine | 1 | 0.3 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the logical principle of minimizing analytical variability. The diagram below illustrates this relationship.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of adamantane derivatives in biological matrices. The use of a fully deuterated internal standard is key to achieving high-quality data by compensating for analytical variabilities. This representative protocol can be adapted and validated for the specific adamantane derivatives and biological matrices of interest in research and drug development settings.
References
Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies
References
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyte Derivatization with Adamantane-d16 Labeled Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling combined with mass spectrometry is a powerful technique for the accurate quantification of analytes in complex matrices. The use of derivatization reagents that introduce a stable isotope-labeled tag onto an analyte offers several advantages, including improved chromatographic properties, enhanced ionization efficiency, and the ability to differentiate the analyte from its endogenous, unlabeled counterpart. This document provides detailed application notes and protocols for the use of a hypothetical Adamantane-d16 labeled derivatization reagent, 1-(Adamantyl-d16)isocyanate (Ad-d16-NCO) , for the quantitative analysis of primary and secondary amines, phenols, and thiols by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The bulky and rigid adamantane (B196018) cage provides a consistent fragmentation pattern, while the 16 deuterium (B1214612) atoms offer a significant mass shift for clear differentiation from the light isotope version.
Principle of Derivatization
1-(Adamantyl-d16)isocyanate is a highly reactive compound that readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols to form stable urea, carbamate, and thiocarbamate derivatives, respectively. The derivatization reaction introduces the lipophilic, deuterated adamantyl group, which can improve reverse-phase chromatographic retention and enhance electrospray ionization in positive ion mode. For quantitative analysis, a known amount of an unlabeled (d0) adamantyl isocyanate can be used to derivatize analytical standards to create a calibration curve, or a certified standard of the d16-derivatized analyte can be used.
Synthesis of 1-(Adamantyl-d16)isocyanate
While 1-(Adamantyl-d16)isocyanate is not a commercially available reagent, its synthesis can be envisioned from commercially available this compound. A potential synthetic route involves the conversion of this compound to 1-Amino-adamantane-d15, followed by phosgenation or reaction with a phosgene (B1210022) equivalent to yield the isocyanate.
Caption: Proposed synthetic pathway for 1-(Adamantyl-d15)isocyanate.
Experimental Protocols
Protocol 1: Derivatization of Primary/Secondary Amines in Solution
This protocol is suitable for the derivatization of amine-containing analytes, such as amino acids or pharmaceutical compounds, in aprotic solvents.
Materials:
-
Analyte solution (in anhydrous acetonitrile (B52724) or DMF)
-
1-(Adamantyl-d16)isocyanate (Ad-d16-NCO) solution (1 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
LC-MS grade water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine-containing analyte in anhydrous acetonitrile.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.
-
Addition of Base: Add 5 µL of TEA or DIPEA to the analyte solution and vortex briefly.
-
Derivatization: Add 120 µL of the Ad-d16-NCO solution to the reaction mixture. This represents a slight molar excess of the derivatizing reagent.
-
Reaction: Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the reaction mixture to room temperature. To quench any unreacted isocyanate, add 20 µL of LC-MS grade water and vortex for 1 minute.
-
Sample Dilution and Analysis: Dilute the reaction mixture with 755 µL of an initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final volume of 1 mL. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates. Transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: Derivatization of Phenols in Biological Samples (e.g., Plasma)
This protocol describes the derivatization of phenolic compounds following protein precipitation and extraction from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Acetonitrile (with 1% formic acid)
-
1-(Adamantyl-d16)isocyanate (Ad-d16-NCO) solution (1 mg/mL in anhydrous acetonitrile)
-
Pyridine
-
LC-MS grade water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation and Extraction: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile and 5 µL of pyridine. Add 50 µL of the Ad-d16-NCO solution.
-
Reaction: Vortex the mixture and incubate at 70°C for 45 minutes.
-
Quenching and Dilution: Cool the sample to room temperature. Add 10 µL of water to quench the reaction. Dilute with 885 µL of the initial mobile phase.
-
Final Centrifugation and Analysis: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.
Caption: General experimental workflow for derivatization with Ad-d16-NCO.
Quantitative Data
The following tables present hypothetical quantitative data for the analysis of a model primary amine (Amphetamine) and a model phenol (B47542) (Bisphenol A) using the Ad-d16-NCO derivatization reagent. The data is intended to be representative of the performance expected from such a method.
Table 1: Quantitative Performance for the Analysis of Amphetamine
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL |
| ULOQ (Upper Limit of Quantification) | 100 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 92 - 103% |
Table 2: Quantitative Performance for the Analysis of Bisphenol A
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ (Lower Limit of Quantification) | 0.5 ng/mL |
| ULOQ (Upper Limit of Quantification) | 200 ng/mL |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 88 - 105% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Dry sample extracts completely. |
| Insufficient derivatization reagent. | Increase the molar excess of Ad-d16-NCO. | |
| Suboptimal reaction conditions. | Optimize reaction temperature and time. | |
| High Background Signal | Excess derivatization reagent. | Optimize the amount of Ad-d16-NCO and the quenching step. |
| Matrix effects. | Improve sample cleanup and extraction procedures. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. |
| Incomplete reaction or side products. | Re-optimize the derivatization protocol. |
Conclusion
The use of this compound labeled derivatization reagents, such as the proposed 1-(Adamantyl-d16)isocyanate, offers a promising approach for the sensitive and accurate quantification of a wide range of analytes by LC-MS/MS. The protocols and data presented here provide a foundation for the development and validation of robust analytical methods for research, clinical, and drug development applications. While the synthesis of such a reagent requires specialized chemical expertise, the potential benefits for quantitative analysis are significant.
Application of Adamantane-d16 in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Adamantane-d16, a deuterated isotopologue of adamantane (B196018), in various domains of materials science. The unique properties of the adamantane cage, combined with the advantages of deuterium (B1214612) labeling, make this compound a valuable tool in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, neutron scattering studies, and the development of high-performance polymers and supramolecular materials.
Solid-State NMR Spectroscopy: A Precise Chemical Shift Standard
Adamantane is widely recognized as a primary external reference standard for 13C solid-state NMR spectroscopy due to its sharp, well-defined signals and chemical stability.[1] The deuteration in this compound further simplifies proton spectra and reduces dipolar broadening in 13C spectra, leading to even higher resolution.
Quantitative Data: 13C Chemical Shifts
The chemical shifts of adamantane are well-characterized and serve as a reliable reference point for calibrating NMR spectra. While the direct 13C chemical shifts for this compound are not extensively tabulated, the deuterium isotope effect on 13C chemical shifts is generally small, typically within 0.1-0.2 ppm in the solid state.[2] Therefore, the values for adamantane can be used as a very close approximation.
| Carbon Type | 13C Chemical Shift (ppm) vs. TMS |
| CH (methine) | 37.777 ± 0.003 |
| CH2 (methylene) | 28.5 (approx.) |
Table 1: 13C Chemical Shifts of Adamantane at 25°C, used as a reference for this compound. The CH signal is the primary reference.[3]
Experimental Protocol: Solid-State 13C NMR of this compound
This protocol outlines the general steps for acquiring a solid-state 13C NMR spectrum of this compound for use as a chemical shift reference.
1. Sample Preparation:
-
Pack a solid-state NMR rotor (e.g., 4 mm zirconia rotor) with powdered this compound.
-
Ensure the rotor is properly balanced.
2. Spectrometer Setup:
-
Insert the rotor into the magic-angle spinning (MAS) probe.
-
Set the magic angle to 54.74° by optimizing the quadrupolar signal of a standard sample like KBr.
-
Tune and match the probe for the 13C and 1H frequencies.
3. Acquisition Parameters:
-
Set the MAS rate to a stable value, typically between 5 and 15 kHz.
-
Use a cross-polarization (CP) pulse sequence to enhance the 13C signal.
-
Key parameters to set include:
-
1H 90° pulse width (typically 2-4 µs)
-
Contact time for CP (typically 1-2 ms)
-
Recycle delay (e.g., 5 s)
-
Number of scans (sufficient to obtain a good signal-to-noise ratio)
-
High-power proton decoupling during acquisition.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum by setting the chemical shift of the methine carbon signal to 37.777 ppm.[3]
Caption: Experimental workflow for solid-state NMR of this compound.
Neutron Scattering: Probing Molecular Dynamics
Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level.[4] this compound is an ideal candidate for these studies, particularly for inelastic neutron scattering (INS), because the replacement of hydrogen with deuterium significantly reduces the incoherent scattering cross-section, which simplifies the spectra and allows for a clearer observation of coherent scattering from the carbon cage and collective motions.
Quantitative Data: Inelastic Neutron Scattering
Studies on deuterated adamantane have provided insights into its molecular dynamics in the plastic crystalline phase.
| Parameter | Value |
| Energy Transfers | Up to 12 meV |
| Major Peak in Dynamic Structure Factor (Q) | 35 nm-1 |
Table 2: Quantitative data from inelastic neutron scattering of deuterated adamantane, revealing information about intermolecular vibrations and dynamic structure.[3]
Experimental Protocol: Inelastic Neutron Scattering (INS) of this compound
This protocol provides a general outline for an INS experiment on this compound.
1. Sample Preparation:
-
A single crystal of this compound is typically required for detailed studies of phonon dispersion. For powder diffraction, a polycrystalline sample is sufficient.
-
The sample is placed in a suitable container (e.g., aluminum) that is transparent to neutrons.
2. Instrument Setup:
-
The experiment is performed at a neutron scattering facility, using an instrument such as a time-of-flight or triple-axis spectrometer.
-
The incident neutron beam is monochromated to select a specific energy (and wavelength).
-
The sample is mounted on a goniometer to control its orientation relative to the incident beam.
-
Detectors are positioned to measure the energy and angle of the scattered neutrons.
3. Data Collection:
-
The sample is cooled to the desired temperature for the experiment.
-
The intensity of scattered neutrons is measured as a function of energy transfer and momentum transfer (scattering vector, Q).
-
Data is collected over a range of scattering angles and sample orientations.
4. Data Analysis:
-
The raw data is corrected for background scattering and detector efficiency.
-
The dynamic structure factor, S(Q, ω), is calculated, which contains information about the vibrational modes and diffusive motions of the molecules.
-
The data can be compared with theoretical models and simulations to understand the intermolecular interactions and dynamics.
Caption: Generalized workflow for a neutron scattering experiment.
High-Performance Polymers and Supramolecular Chemistry
The rigid, bulky, and thermally stable cage-like structure of adamantane makes it an attractive building block for creating high-performance polymers with enhanced thermal stability, mechanical strength, and desirable optical and dielectric properties.[5] The use of this compound in these applications allows for detailed mechanistic studies of polymerization and polymer dynamics using techniques like solid-state NMR and neutron scattering.
Quantitative Data: Properties of Adamantane-Containing Polymers
The incorporation of adamantane moieties into polymer backbones significantly improves their material properties compared to their non-adamantane-containing counterparts.
| Property | Polymer with Adamantane Moiety | Conventional Polymer (e.g., Polystyrene) |
| Glass Transition Temperature (Tg) | Significantly Higher (e.g., > 200 °C) | Lower (e.g., ~100 °C) |
| Decomposition Temperature (Td) | Significantly Higher (e.g., > 400 °C) | Lower (e.g., ~350 °C) |
| Tensile Strength | Generally Higher | Varies |
| Solubility | Often Improved in Organic Solvents | Varies |
Table 3: Comparative properties of polymers with and without adamantane moieties, demonstrating the enhancements provided by the adamantane cage.[1][6]
Experimental Protocol: Synthesis of an this compound-Containing Polycarbonate
This protocol describes a general method for the synthesis of a polycarbonate incorporating a deuterated adamantane diol.
1. Monomer Preparation:
-
Synthesize a diol monomer containing the this compound core, for example, 1,3-bis(4-hydroxyphenyl)this compound.
2. Polymerization:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the this compound diol and a suitable comonomer (e.g., bisphenol A) in a dry solvent (e.g., dichloromethane).
-
Add a phase-transfer catalyst and a base (e.g., aqueous sodium hydroxide).
-
Introduce a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene), slowly to the vigorously stirred mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the desired molecular weight is achieved.
3. Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the polymer and wash it thoroughly with the non-solvent and then with water to remove any residual salts and catalyst.
-
Dry the polymer under vacuum at an elevated temperature.
4. Characterization:
-
Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using 1H and 13C NMR spectroscopy.
-
Evaluate the thermal properties (Tg and Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Caption: Workflow for the synthesis and characterization of an adamantane-containing polymer.
Host-Guest Chemistry: Building Supramolecular Assemblies
The well-defined, hydrophobic cavity of the adamantane cage makes it an excellent guest molecule in host-guest chemistry, forming stable inclusion complexes with various host molecules such as cyclodextrins and cucurbiturils.[7][8] this compound can be used as a probe to study the dynamics and thermodynamics of these interactions using techniques like NMR titration and Isothermal Titration Calorimetry (ITC), with the deuteration aiding in simplifying complex NMR spectra.
Quantitative Data: Host-Guest Binding Constants
The association constants (Ka) for adamantane derivatives with host molecules are typically high, indicating strong and specific binding.
| Host Molecule | Guest Molecule | Association Constant (Ka) [M-1] |
| β-Cyclodextrin | Adamantane derivative | 104 - 105 |
| Cucurbit[9]uril | Adamantane derivative | ~1012 |
Table 4: Typical association constants for adamantane derivatives with common host molecules, demonstrating the strength of the host-guest interaction.[7][8]
Experimental Protocol: Characterization of Host-Guest Complexation by NMR Titration
This protocol outlines the steps for determining the association constant of an this compound derivative with a host molecule using 1H NMR titration.
1. Sample Preparation:
-
Prepare a stock solution of the this compound guest molecule of known concentration in a suitable deuterated solvent (e.g., D2O).
-
Prepare a stock solution of the host molecule (e.g., β-cyclodextrin) of known concentration in the same solvent.
2. NMR Titration:
-
Acquire a 1H NMR spectrum of the this compound guest solution alone.
-
Prepare a series of samples with a constant concentration of the this compound guest and increasing concentrations of the host molecule.
-
Acquire a 1H NMR spectrum for each sample.
3. Data Analysis:
-
Monitor the chemical shift changes of the guest protons upon addition of the host.
-
Plot the change in chemical shift (Δδ) as a function of the host concentration.
-
Fit the titration curve to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka).
Caption: Logical relationship in a host-guest binding study.
References
- 1. benchchem.com [benchchem.com]
- 2. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutron scattering - Wikipedia [en.wikipedia.org]
- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 6. benchchem.com [benchchem.com]
- 7. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Adamantane-d16 Internal Standard Technical Support Center
Welcome to the technical support center for Adamantane-d16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical methodologies.
Troubleshooting Guides and FAQs
This section provides answers to common questions and issues that may arise during the use of this compound as an internal standard.
Q1: I am observing a high variability or inconsistency in the this compound signal response across my sample batch. What are the potential causes?
Inconsistent internal standard response is a common issue that can compromise the accuracy and precision of your analytical method. The root cause can often be traced to issues with sample preparation, the analytical instrument, or the internal standard solution itself.
Troubleshooting Workflow for Inconsistent this compound Signal
Caption: Troubleshooting logic for inconsistent this compound signal.
Q2: I am concerned about the solubility of this compound in my solvent. What are its solubility properties?
Adamantane and its deuterated analog are nonpolar, hydrophobic molecules.[1] Consequently, they exhibit good solubility in nonpolar organic solvents and are practically insoluble in polar solvents like water.[1][2]
| Solvent Type | Examples | Solubility of Adamantane/Adamantane-d16 |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | Moderate |
| Polar Protic | Water, Methanol (B129727), Ethanol | Very Low / Insoluble |
Note: While this compound is generally soluble in 100% methanol and acetonitrile, precipitation can occur if the aqueous content of the solution is high. It is crucial to ensure the internal standard remains in solution throughout the sample preparation process.
Q3: Could the deuterium (B1214612) labels on this compound be susceptible to back-exchange with hydrogen from my mobile phase?
Deuterium back-exchange is a potential issue for some deuterated internal standards, especially when the deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbons that can readily form enols.[3] this compound's deuterium atoms are on a stable, saturated hydrocarbon cage structure.[4] The C-D bonds in this compound are generally not labile and are not prone to back-exchange under typical reversed-phase or normal-phase LC-MS conditions.[5] However, prolonged exposure to highly acidic or basic mobile phases at elevated temperatures could potentially facilitate some exchange, though this is unlikely under standard analytical conditions.
Q4: I am observing peak tailing for this compound in my GC-MS analysis. What could be the cause?
Peak tailing in GC-MS can arise from several factors. For a non-polar compound like this compound, common causes include:
-
Active Sites in the GC System: Unswept volumes or active sites in the injector liner, column, or connections can cause tailing.[6][7]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.[8]
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volumes.[6]
-
Polarity Mismatch: While less common for a non-polar analyte on a non-polar column, using a solvent for injection that is a significant mismatch in polarity with the stationary phase can sometimes cause peak distortion.[9]
Troubleshooting Workflow for GC-MS Peak Tailing
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Isotopic Exchange of Adamantane-d16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of deuterium (B1214612) in Adamantane-d16. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents, or atmospheric moisture). This is a critical concern as it alters the mass of your isotopically labeled standard, which can lead to significant errors in quantitative analyses, particularly in mass spectrometry-based applications. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.
Q2: How stable is the deuterium on this compound compared to other deuterated compounds?
A2: The deuterium atoms on this compound are bonded to sp³ hybridized carbon atoms in a saturated, cage-like structure. These C-D bonds are generally considered non-labile and are significantly more stable than deuterium atoms attached to heteroatoms (like -OD or -ND) or on carbon atoms adjacent to activating groups (e.g., carbonyls). However, under specific catalytic conditions, even these robust C-D bonds can undergo exchange.
Q3: What are the primary factors that can promote unwanted isotopic exchange in this compound?
A3: While this compound is relatively stable, the following conditions can promote H/D exchange:
-
Presence of Metal Catalysts: Transition metals, particularly platinum group metals (Pt, Pd, Ru, Rh, Ir), can catalyze H/D exchange in alkanes.[1][2] Contamination of reagents or reaction vessels with trace amounts of these metals can be a source of isotopic exchange.
-
Strongly Acidic Conditions: While alkanes are generally inert, some studies have shown that H/D exchange can occur in the presence of strong acids, although this is less common than with other functional groups.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[4] In the presence of a catalyst, even a mild increase in temperature can significantly accelerate deuterium loss.
-
High Pressure: In conjunction with metal catalysts, high pressures of hydrogen or deuterium gas can facilitate exchange.[4]
Troubleshooting Guide
Issue 1: Gradual loss of isotopic purity of this compound stock solution over time.
-
Symptom: Mass spectrometry analysis of the this compound internal standard solution shows a progressive increase in the intensity of lower mass isotopologues (e.g., M+15, M+14).
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for loss of isotopic purity. -
Detailed Steps:
-
Review Storage and Handling:
-
Solvent: Are you storing your stock or working solutions in protic solvents (e.g., water, methanol)? While this compound is nonpolar and unlikely to be stored in highly protic solvents, ensure that any co-solvents are aprotic (e.g., hexane, chloroform, acetonitrile).[5] Adamantane is practically insoluble in water.[5]
-
Temperature: Are solutions stored at room temperature for extended periods? Store stock solutions at the recommended temperature, typically refrigerated or frozen, to minimize any potential for slow exchange.
-
-
Analyze for Trace Metal Contamination:
-
Evaluate Solvent Purity:
-
Ensure that the solvents used are of high purity and free from acidic or basic impurities that could potentially contribute to exchange over long periods.
-
-
Issue 2: Inconsistent or lower-than-expected isotopic purity in newly synthesized or received this compound.
-
Symptom: Initial analysis of a new batch of this compound shows lower isotopic enrichment than specified.
-
Troubleshooting Workflow:
Figure 2. Troubleshooting for low initial isotopic purity. -
Detailed Steps:
-
Verify Analytical Method:
-
Mass Spectrometry: Ensure that the mass spectrometer is properly calibrated and that the resolution is sufficient to distinguish between the different isotopologues. High-resolution mass spectrometry is recommended for accurate determination of isotopic purity.
-
NMR Spectroscopy: If using ¹H NMR, ensure that the integration is accurate and that a suitable internal standard is used. For a more direct measurement, ²H NMR can be employed to directly observe the deuterium signals.[6][7]
-
-
Review Synthesis/Purification Workup (if applicable):
-
Contact Supplier:
-
If the material was purchased, contact the supplier's technical support with your analytical data to report the discrepancy.
-
-
Summary of Conditions Affecting this compound Stability
| Parameter | Condition to Avoid | Rationale |
| Catalysts | Presence of transition metals (e.g., Pt, Pd, Ru) | These metals can catalytically activate C-D bonds, leading to H/D exchange.[1][2] |
| pH | Strongly acidic or basic conditions | While less susceptible than other deuterated compounds, extreme pH should be avoided as a precaution.[3] |
| Temperature | Elevated temperatures | Increases the rate of potential catalytic exchange reactions.[4] |
| Solvents | Protic solvents (for long-term storage) | While direct exchange is unlikely due to adamantane's nonpolar nature, aprotic solvents are a best practice to eliminate any potential source of protons.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare stable stock and working solutions of this compound for use as an internal standard.
-
Materials:
-
This compound (≥98 atom % D)
-
High-purity aprotic solvent (e.g., acetonitrile, dichloromethane, hexane, HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes and tips
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the required amount of this compound and transfer it to a volumetric flask.
-
Dissolve the this compound in the chosen aprotic solvent and bring it to volume.
-
For stock solutions, prepare a concentration of approximately 1 mg/mL.
-
Aliquot the stock solution into amber glass vials, flush with an inert gas (e.g., nitrogen or argon) before capping, and store at ≤ -20°C for long-term stability.
-
Prepare working solutions by diluting the stock solution with the appropriate aprotic solvent to the desired concentration. Store working solutions at 2-8°C and use them within a short period.
-
Protocol 2: Quantification of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To accurately determine the isotopic distribution and purity of this compound.
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Liquid Chromatography (LC) system (optional, for sample introduction)
-
Appropriate ionization source (e.g., ESI, APCI, or GC-MS with EI)
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in full scan mode with high resolution (>60,000).
-
Identify the molecular ion cluster for this compound. The theoretical monoisotopic mass of C₁₀D₁₆ is 152.2292 u.
-
Extract the ion chromatograms for each isotopologue (M, M-1, M-2, etc., corresponding to the loss of deuterium).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = [Area(M) / Σ(Areas of all isotopologues)] * 100
-
-
Correct for the natural abundance of ¹³C if necessary for very high accuracy.
-
Protocol 3: Assessment of this compound Stability in a Given Matrix
-
Objective: To evaluate the potential for isotopic exchange of this compound in a specific experimental matrix (e.g., biological sample extract, reaction mixture).
-
Procedure:
-
Spike a known concentration of this compound into the matrix of interest.
-
Prepare several aliquots of this mixture.
-
Analyze one aliquot immediately (T=0) using the HRMS protocol described above to determine the initial isotopic purity.
-
Incubate the remaining aliquots under the experimental conditions (e.g., temperature, pH, duration) that will be used in the actual assay.
-
At various time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze its isotopic purity by HRMS.
-
Compare the isotopic purity at each time point to the T=0 value. A significant decrease in the abundance of the fully deuterated species indicates that isotopic exchange is occurring under the experimental conditions.
-
By following these guidelines and protocols, researchers can minimize the risk of isotopic exchange and ensure the integrity of their this compound standards, leading to more accurate and reliable experimental results.
References
- 1. The activation of saturated hydrocarbons by transition-metal complexes in solution. Part I. Hydrogen–deuterium exchange in alkanes catalysed by potassium tetrachloroplatinate(II) in acetic acid - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. The activation of saturated hydrocarbons by transition-metal complexes in solution. Part II. Hydrogen–deuterium exchange in saturated and unsaturated hydrocarbons catalysed by solvated platinum(II) chloro-complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Matrix Effects with Adamantane-d16 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adamantane-d16 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and why are they a concern?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects are a significant source of imprecision and inaccuracy in quantitative LC-MS analyses, potentially leading to erroneous results.[1]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. The principle behind using a SIL internal standard is that it is chemically and physically very similar to the unlabeled analyte of interest, particularly if the analyte has a similar hydrophobic and rigid structure.[2] Because of these similarities, this compound will co-elute with the analyte and experience nearly identical matrix effects (both ion suppression and enhancement).[2] By calculating the ratio of the analyte's peak area to the this compound peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: When is this compound a suitable internal standard?
A3: this compound is particularly well-suited as an internal standard for the quantification of nonpolar, hydrophobic compounds with rigid, cage-like structures. Its high lipophilicity and structural similarity to other adamantane (B196018) derivatives make it an excellent choice for such analyses. It is often used in bioanalysis for therapeutic drug monitoring and pharmacokinetic studies.
Q4: I am observing poor reproducibility in my analyte/Adamantane-d16 peak area ratios. What are the potential causes and solutions?
A4: Poor reproducibility of the analyte to internal standard ratio is a common issue. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Solutions |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for all samples, including standards and QCs. |
| Differential Matrix Effects | A slight chromatographic shift between the analyte and this compound (deuterium isotope effect) can lead to them experiencing different degrees of ion suppression. Optimize chromatography to ensure co-elution. |
| Internal Standard Concentration Variability | Verify the concentration and stability of the this compound spiking solution. Ensure accurate and consistent addition of the internal standard to all samples. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, injector precision, and mass spectrometer response. Perform system suitability tests before each analytical run. |
| Sample Inhomogeneity | Ensure thorough vortexing and mixing of samples, especially after thawing and before aliquoting. |
Q5: My analyte and this compound do not co-elute perfectly. How can I address this?
A5: A slight separation between the analyte and its deuterated internal standard can occur due to the deuterium (B1214612) isotope effect, where the C-D bond is slightly stronger than the C-H bond. This can sometimes lead to the deuterated standard eluting slightly earlier in reversed-phase chromatography.
Troubleshooting Steps:
-
Chromatographic Optimization: Modify the mobile phase composition, gradient profile, or column temperature to improve co-elution. A shallower gradient can often improve the resolution and co-elution of closely related compounds.
-
Column Selection: Experiment with different stationary phases that may offer different selectivity for your analyte and this compound.
-
Evaluate Impact: If a small, consistent separation is observed, it may not negatively impact quantification if the region of ion suppression is broad and uniform. This should be assessed during method validation.
Troubleshooting Guides
Guide 1: Investigating Poor Peak Shape for this compound
Poor peak shape can compromise the accuracy of integration and, consequently, the reliability of your results.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination. | Use a column with high-purity silica (B1680970) and effective end-capping. Flush the column with a strong solvent or replace if necessary. |
| Peak Fronting | Column overload; Injection of sample in a solvent stronger than the mobile phase. | Reduce the injection volume or sample concentration. Dissolve the sample in the initial mobile phase. |
| Split Peaks | Partially blocked column frit; Column void. | Reverse flush the column (check manufacturer's guidelines). Replace the column if the problem persists. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using this compound
This protocol describes a post-extraction spike experiment to quantitatively determine the extent of matrix effects.
Objective: To quantify the degree of ion suppression or enhancement on the analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using your established sample preparation method. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank biological matrix before the extraction process at the same concentration as Set A. This set is used to determine recovery but is often analyzed alongside the matrix effect samples.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
An ideal internal standard like this compound should exhibit a similar matrix effect percentage to the analyte of interest.
Example Data:
| Compound | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) |
| Analyte X | 550,000 | 385,000 | 70% (Suppression) |
| This compound | 620,000 | 440,200 | 71% (Suppression) |
In this example, both the analyte and this compound experience similar ion suppression, indicating that this compound is effectively compensating for the matrix effect.
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the this compound working internal standard solution (in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to a UPLC vial for analysis.
Visualizations
Caption: A typical experimental workflow for bioanalysis using this compound.
Caption: A logical troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
Technical Support Center: Optimizing GC-MS Parameters for Adamantane-d16 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adamantane-d16 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Troubleshooting Guides
Users encountering specific issues during their experiments can refer to the following guides for structured problem-solving.
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Issues with peak shape can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common causes of poor peak morphology.
Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Low Sensitivity or No Signal
This guide addresses scenarios where the signal for this compound is weak or absent, preventing reliable detection and quantification.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is there a slight difference in retention time between Adamantane (B196018) and this compound?
A1: This is a well-documented phenomenon known as the chromatographic isotope effect.[1] Deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the GC column's stationary phase and, consequently, a shorter retention time.[1]
Q2: My this compound internal standard shows a different peak area than the native analyte at the same concentration. Is this expected?
A2: Yes, it is not uncommon for an analyte and its deuterated analog to exhibit different responses in the mass spectrometer, even at equimolar concentrations.[1] This can be due to slight differences in ionization efficiency or fragmentation patterns. The key is that the ratio of their responses should be consistent across the calibration range.
Q3: What are the expected mass fragments for this compound in Electron Ionization (EI) mode?
A3: The molecular weight of Adamantane (C10H16) is 136.23 g/mol , and for this compound (C10D16) it is 152.33 g/mol . In EI-MS at 70 eV, the mass spectrum of adamantane shows a prominent molecular ion at m/z 136. For this compound, the molecular ion (M+) would be at m/z 152. Key fragments for adamantane are observed at m/z 135, 107, 93, 79, and 77. For this compound, you should monitor for the corresponding deuterated fragments. The primary ion to monitor for quantification is typically the molecular ion (m/z 152) or a high-mass, abundant fragment ion.
Q4: What are matrix effects, and how can they impact my results?
A4: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analyte and internal standard in the MS source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal). Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected to different extents, potentially compromising accuracy.
Q5: How can I prevent isotopic exchange of deuterium (B1214612) atoms on my this compound standard?
A5: Isotopic exchange is the replacement of deuterium atoms with hydrogen from the surrounding environment. This is more likely to occur with deuterium atoms on heteroatoms (like -OH or -NH) or under acidic or basic conditions. This compound is a saturated hydrocarbon and its deuterium atoms are generally stable. However, it is good practice to avoid storing standards in strongly acidic or basic solutions for extended periods.
Experimental Protocols
Protocol 1: General GC-MS Method Parameters for this compound
This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound. Optimization will be required based on the specific instrument and application.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations. |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of adamantane. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns. |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) | Adamantane is non-polar; a like-for-like stationary phase provides good peak shape. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | Initial: 60 °C (hold 1 min) | Allows for solvent focusing. |
| Ramp: 10-20 °C/min to 280 °C | Provides good separation from other components. | |
| Final Hold: 2-5 min | Ensures elution of any less volatile compounds. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for non-labile compounds. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Ion Source Temp. | 230 - 250 °C | A clean source is critical; higher temperatures can help reduce contamination but may increase fragmentation. |
| Quadrupole Temp. | 150 - 180 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | More sensitive and selective than full scan for quantification. |
| Solvent Delay | 3-5 min | Prevents the solvent peak from entering the mass spectrometer. |
Protocol 2: Evaluation of Matrix Effects
This protocol allows for the assessment of whether matrix components are suppressing or enhancing the signal of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare calibration standards of the native adamantane and a fixed concentration of this compound in a clean solvent (e.g., hexane (B92381) or acetone).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain adamantane) and perform the full extraction procedure. Spike the final extract with the same concentrations of adamantane and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same concentrations of adamantane and this compound as in Set A before the extraction procedure.
-
-
GC-MS Analysis: Analyze all three sets of samples using the optimized GC-MS method.
-
Data Analysis:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Table 2: Interpreting Matrix Effect Data
| Result | Interpretation |
| Matrix Effect ≈ 100% | No significant matrix effect. |
| Matrix Effect < 100% | Ion suppression is occurring. |
| Matrix Effect > 100% | Ion enhancement is occurring. |
| Different Matrix Effect % for Analyte vs. IS | Differential matrix effects are present, which can lead to inaccurate quantification. |
Data Presentation
Table 3: Key Mass-to-Charge Ratios (m/z) for SIM Mode
| Compound | Molecular Ion (Quantifier) | Qualifier Ion 1 | Qualifier Ion 2 |
| Adamantane (C10H16) | 136 | 135 | 93 |
| This compound (C10D16) | 152 | 150 | 106 (projected) |
Note: Qualifier ions for this compound should be empirically determined but are projected based on common losses from the molecular ion.
References
Technical Support Center: Improving Quantification Accuracy with Adamantane-d16
Welcome to the technical support center for optimizing quantitative analysis using Adamantane-d16 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Adamantane (B196018), where all 16 hydrogen atoms have been replaced by deuterium (B1214612). It is an ideal internal standard for mass spectrometry-based quantification for several reasons:
-
Chemical Inertness: The rigid, cage-like structure of adamantane makes it chemically stable and less likely to undergo unwanted reactions during sample preparation.[1]
-
High Deuteration: With 16 deuterium atoms, it has a significant mass shift from its unlabeled counterpart, preventing spectral overlap.
-
Predictable Behavior: Its physicochemical properties are very similar to the unlabeled adamantane and its derivatives, ensuring it behaves similarly during extraction and chromatography.
Q2: My quantitative results are inconsistent. What are the common causes when using this compound?
Inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include:
-
Isotopic Exchange: The swapping of deuterium atoms on the internal standard with hydrogen atoms from the sample or solvent.
-
Matrix Effects: Components in the sample matrix that interfere with the ionization of the analyte and/or the internal standard.[2][3]
-
Chromatographic Shift: A slight difference in retention time between the analyte and the deuterated internal standard.[4]
-
Impurity of the Standard: The presence of unlabeled analyte in the internal standard solution.[5]
Q3: What is isotopic exchange and how can I prevent it with this compound?
Isotopic exchange is the replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[6] This can lead to an underestimation of the internal standard and an overestimation of the analyte. While the deuterium atoms on the adamantane cage are generally stable, extreme pH and high temperatures can promote exchange.
Prevention Strategies:
-
pH Control: Maintain the pH of your solutions within a neutral or slightly acidic range (pH 2.5-7) to minimize exchange.[7][8]
-
Temperature Control: Keep samples and standards cool, preferably in a refrigerated autosampler (e.g., 4°C), during the analytical run.[7][8]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for storing stock solutions. Minimize exposure to protic solvents like water and methanol (B129727).[6]
Q4: How do I minimize matrix effects when using this compound?
Matrix effects occur when other molecules in the sample interfere with the ionization of your analyte and internal standard, leading to ion suppression or enhancement.[2][3]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Employ sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte and internal standard from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent results, follow this troubleshooting guide.
Step 1: Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[1][4] This can expose them to different matrix effects.
-
Solution: Overlay the chromatograms of the analyte and this compound. If they are not co-eluting, adjust your chromatographic method (e.g., gradient, mobile phase composition) to improve peak alignment.
Step 2: Assess for Isotopic Exchange
-
Problem: Loss of deuterium from this compound will lead to inaccurate quantification.
-
Solution: Perform a stability study by incubating the internal standard in your sample matrix and solvent at different temperatures and for varying durations. Analyze the samples and look for a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte.
Experimental Protocols
Protocol 1: Quantitative Analysis of an Adamantane Derivative in Plasma using GC-MS with this compound Internal Standard
This protocol provides a general procedure for the quantification of a hypothetical adamantane-containing drug in plasma.
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and this compound in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with methanol to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution in methanol.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the 10 µg/mL this compound internal standard solution and vortex.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Standard GC system with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Maintain at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables provide illustrative data on factors affecting the accuracy of quantification with deuterated internal standards.
Table 1: Impact of pH and Temperature on this compound Stability (Isotopic Exchange)
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal |
| A | 24 | 4 | 7.0 | < 1% |
| B | 24 | 25 | 7.0 | 5% |
| C | 24 | 25 | 9.0 | 15% |
| D | 24 | 4 | 3.0 | < 1% |
This hypothetical data demonstrates that higher temperatures and basic pH can lead to a significant loss of the internal standard signal due to isotopic exchange.[7][8]
Table 2: Effect of Sample Preparation Method on Matrix Effects in LC-MS/MS
| Sample Preparation Method | Analyte Peak Area (Spiked Plasma) | This compound Peak Area (Spiked Plasma) | Matrix Effect (%) - Analyte | Matrix Effect (%) - IS |
| Protein Precipitation | 650,000 | 700,000 | 65% (Suppression) | 70% (Suppression) |
| Liquid-Liquid Extraction | 850,000 | 900,000 | 85% (Suppression) | 90% (Suppression) |
| Solid-Phase Extraction | 950,000 | 980,000 | 95% (Minimal Suppression) | 98% (Minimal Suppression) |
This table illustrates how more rigorous sample preparation techniques like SPE can significantly reduce ion suppression for both the analyte and the internal standard, leading to improved accuracy.[3][9]
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting decision tree for quantification with this compound.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
potential interferences with Adamantane-d16 in complex samples
Welcome to the technical support center for the use of Adamantane-d16 as an internal standard in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in bioanalysis?
A1: this compound is the deuterium-labeled form of Adamantane and is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte (e.g., Adamantane or its derivatives). This allows it to co-elute during chromatography and experience similar effects during sample preparation and ionization, making it the "gold standard" for compensating for analytical variability.[2]
Q2: My analyte signal is much lower in plasma samples than in a clean solvent, even with this compound. What is happening?
A2: This is a classic sign of matrix effects , specifically ion suppression.[3] Matrix effects are caused by co-eluting endogenous components from the biological sample (like phospholipids, salts, or proteins) that interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] While this compound is designed to track and correct for this, severe suppression can still lead to a loss of overall sensitivity.
Q3: Why is the peak area ratio of my analyte to this compound inconsistent across my sample batch?
A3: Inconsistent analyte-to-internal standard ratios are a common problem and can point to several issues. The most likely cause is differential matrix effects , where the analyte and this compound experience different degrees of ion suppression or enhancement. This often occurs if there is a slight chromatographic separation between the two compounds (an "isotope effect"). Other potential causes include issues with the internal standard stock solution concentration or cross-contamination (carryover) between samples.
Q4: I've noticed a slight shift in the retention time of this compound compared to my analyte. Is this a problem?
A4: Yes, this can be a significant problem. This phenomenon is known as the chromatographic isotope effect, where the deuterated standard may elute slightly earlier or later than the unlabeled analyte. If this shift causes the two compounds to elute into regions with different levels of matrix interference, the internal standard will not accurately compensate for the effect on the analyte, leading to poor accuracy and precision.
Q5: Could the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from my sample or solvent?
A5: This process, known as isotopic or back-exchange, is a potential concern for some deuterated standards. Exchange is more likely to occur if deuterium atoms are on labile positions, such as on heteroatoms (e.g., -OH, -NH), or under strong acidic or basic conditions. This compound is a saturated hydrocarbon, making its deuterium labels generally stable under typical bioanalytical conditions. However, prolonged exposure to extreme pH during sample preparation or storage should be avoided.
Q6: What is isobaric interference, and could it affect my analysis with this compound?
A6: Isobaric interference occurs when a different compound in the sample has the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard, leading to an artificially high signal. The monoisotopic mass of this compound (C₁₀D₁₆) is approximately 152.226 Da. While it is theoretically possible for an endogenous metabolite or another xenobiotic to have this mass, specific, commonly occurring isobaric interferences for this compound are not widely reported in scientific literature. The primary sources of interference for this internal standard are more typically related to matrix effects, isotopic purity, and chromatographic issues.
Q7: How can I be sure my this compound standard isn't contributing to the signal of my unlabeled analyte?
A7: This is a valid concern related to the isotopic purity of the standard. The this compound stock may contain a small amount of the unlabeled (d0) adamantane. This can become a problem when quantifying very low levels of the analyte. To check for this, you can analyze a blank matrix sample that has been spiked only with the this compound working solution. The signal detected in the mass channel for the unlabeled analyte should be negligible, typically less than 5% of the signal for your Lower Limit of Quantification (LLOQ) sample.
Troubleshooting Guides
Guide 1: Investigating Poor Reproducibility of Analyte/IS Ratio
This guide provides a systematic approach to diagnosing inconsistent results when using this compound.
Caption: A logical workflow for troubleshooting poor reproducibility.
Quantitative Data Summary
Table 1: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how to calculate and interpret matrix effects for an analyte (e.g., an Adamantane derivative) using this compound as the internal standard (IS) in human plasma. The goal is to see if the IS accurately tracks the matrix effect on the analyte.
| Sample Set Description | Analyte Peak Area | IS (this compound) Peak Area | Analyte Matrix Factor (MF) | IS-Normalized MF |
| Set A: Analyte + IS in Neat Solvent | 1,500,000 | 2,000,000 | - | - |
| Set B: Post-Spike in Plasma Extract | 900,000 | 1,300,000 | 0.60 (60% Suppression) | 0.92 |
Calculations:
-
Analyte Matrix Factor (MF): (Peak Area in Set B / Peak Area in Set A) = 900,000 / 1,500,000 = 0.60 . This indicates significant ion suppression (40% signal loss).
-
IS Matrix Factor: (IS Peak Area in Set B / IS Peak Area in Set A) = 1,300,000 / 2,000,000 = 0.65 .
-
IS-Normalized Matrix Factor: (Analyte MF / IS MF) = 0.60 / 0.65 = 0.92 .
Interpretation: An IS-Normalized MF close to 1.0 (e.g., between 0.85 and 1.15) indicates that the internal standard is effectively compensating for the matrix effect. In this case, the value of 0.92 suggests that this compound is tracking the ion suppression of the analyte reasonably well, despite the significant overall suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and determine if this compound provides adequate correction.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound at the same concentration before starting the sample preparation procedure. (This set is used to determine extraction recovery, not the matrix effect itself, but is typically run concurrently).
-
-
Analyze Samples: Inject multiple replicates of each sample set into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
Calculate the average peak area for the analyte and IS from Set A and Set B.
-
Analyte MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS MF = (Mean IS Peak Area in Set B) / (Mean IS Peak Area in Set A)
-
IS-Normalized MF = Analyte MF / IS MF
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule metabolites: discovery of biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
stability of Adamantane-d16 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Adamantane-d16 under various storage conditions. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use as an internal standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
This compound is a highly stable compound due to its rigid, strain-free cage-like structure.[1][2] For long-term storage in its solid form, it is recommended to store it at room temperature in a well-sealed container, protected from moisture.[3]
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared in a high-purity, non-polar organic solvent such as isooctane, hexane, or benzene, as adamantane (B196018) is practically insoluble in water.[1][4] To ensure stability, it is best practice to store these solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C), as recommended for deuterated standards in general. Use amber vials or store them in the dark to prevent potential photodegradation.
Q3: What is the expected shelf life of this compound?
In its solid form, this compound is stable for an extended period. However, it is recommended to re-analyze the compound for chemical purity after three years to ensure its integrity before use. The stability of stock solutions will depend on the solvent used and the storage conditions.
Q4: Is this compound susceptible to hydrogen/deuterium (B1214612) (H/D) exchange?
The deuterium atoms in this compound are attached to carbon atoms within a stable aliphatic, tricyclic structure. These C-D bonds are not adjacent to any activating groups and are considered non-exchangeable under typical analytical conditions (e.g., neutral pH, moderate temperatures). Therefore, the risk of H/D exchange is extremely low.
Q5: My quantitative results are inconsistent when using this compound. What are the potential causes?
Inconsistent results with a stable deuterated internal standard like this compound are often not due to the standard's instability but rather to analytical method issues. Common culprits include:
-
Lack of Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography. This can lead to differential matrix effects.
-
Impurity in the Standard: The presence of unlabeled adamantane in the deuterated standard can affect linearity and accuracy.
-
Matrix Effects: Ion suppression or enhancement in mass spectrometry can affect the analyte and internal standard differently if they do not perfectly co-elute.
-
Improper Solution Preparation: Inaccurate concentrations of stock or working solutions can lead to systematic errors.
Stability and Storage Data Summary
| Parameter | Solid this compound | This compound in Solution |
| Storage Temperature | Room Temperature | 2-8 °C (Refrigerated) or -20 °C (Frozen) for long-term |
| Atmosphere | Store in a well-sealed container to protect from moisture. | Store in airtight vials, consider flushing with inert gas (N₂ or Ar). |
| Light Exposure | No specific requirement, but protection is good practice. | Store in amber vials or in the dark to prevent photodegradation. |
| Recommended Solvents | N/A | Non-polar organic solvents (e.g., isooctane, hexane, benzene). |
| Long-Term Stability | Re-analyze for chemical purity after 3 years. | Dependent on solvent and storage conditions. |
| Chemical Stability | Highly stable, rigid, and strain-free structure. | Stable; risk of H/D exchange is exceptionally low. |
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
This guide helps troubleshoot common issues leading to poor quantification when using this compound as an internal standard.
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that the analyte and this compound elute at the same retention time under the established chromatographic conditions.
Methodology:
-
Prepare Samples:
-
Sample A: A solution containing only the non-deuterated analyte at a known concentration.
-
Sample B: A solution containing only this compound at a concentration similar to what is used in the assay.
-
-
Chromatographic Analysis:
-
Inject Sample A and record the chromatogram and retention time (RT) of the analyte.
-
Inject Sample B and record the chromatogram and RT of this compound.
-
-
Data Evaluation:
-
Overlay the chromatograms from both runs.
-
Confirmation: The retention times for the analyte and this compound should be nearly identical. A slight shift is sometimes observed due to the deuterium isotope effect, but the peaks should significantly overlap.
-
Troubleshooting: If a significant separation is observed, the chromatographic method (e.g., mobile phase gradient, column type) may need to be adjusted to ensure co-elution and mitigate the risk of differential matrix effects.
-
Protocol 2: Assessment of Matrix Effects
Objective: To determine if components of the sample matrix (e.g., plasma, urine) are causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (containing no analyte or internal standard) through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound at the same working concentration as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (n≥3) of both Set A and Set B using the established LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the average peak area for this compound in both sets.
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (Avg. Peak Area in Set B / Avg. Peak Area in Set A) * 100
-
Interpretation:
-
ME ≈ 100%: Minimal matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
-
Troubleshooting: If significant matrix effects are observed, consider further sample cleanup, sample dilution, or chromatographic adjustments to separate the internal standard from the interfering matrix components.
-
Caption: Workflow for assessing matrix effects on an internal standard.
References
Technical Support Center: Resolving Chromatographic Co-elution with Adamantane-d16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Adamantane-d16 to address challenges arising from chromatographic co-elution, particularly in GC-MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a deuterated form of Adamantane, a rigid and stable hydrocarbon. As a stable isotope-labeled (SIL) compound, it is chemically almost identical to its non-deuterated counterpart but has a different mass. This property makes it an excellent internal standard for mass spectrometry-based analyses.
Table 1: Physicochemical Properties of Adamantane and this compound
| Property | Adamantane | This compound |
| Chemical Formula | C₁₀H₁₆ | C₁₀D₁₆ |
| Molecular Weight | ~136.23 g/mol | ~152.33 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | ~270 °C (sublimes) | ~209-212 °C (sublimes) |
| Solubility | Readily soluble in nonpolar organic solvents, practically insoluble in water. | Similar to Adamantane |
Q2: What is chromatographic co-elution?
Chromatographic co-elution occurs when two or more compounds in a sample are not adequately separated by the chromatographic column and therefore elute at the same, or very similar, times. This results in overlapping peaks in the chromatogram, which can make accurate quantification of the individual analytes challenging or impossible with conventional detectors.
Q3: How does this compound help in situations with co-elution?
This compound does not "resolve" co-elution in the sense of physically separating the overlapping peaks on the chromatographic column. Instead, it serves as an internal standard in mass spectrometry (MS) to enable accurate quantification of an analyte that is co-eluting with interfering compounds from the sample matrix.[1] Because this compound is chemically very similar to the analyte of interest (if the analyte has a similar structure) or serves as a general internal standard for a class of compounds, it experiences similar matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer.[2][3] Since the mass spectrometer can distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for accurate quantification, even if they are not chromatographically separated from other matrix components.
Q4: When should I consider using this compound as an internal standard?
This compound is particularly useful in GC-MS analyses of complex matrices where co-elution with endogenous components is likely. It is a suitable internal standard for the quantification of nonpolar, thermally stable compounds. Due to its structural rigidity and predictable fragmentation, it can be a reliable internal standard for a variety of analytes.
Q5: What is the typical workflow for using this compound as an internal standard?
The general workflow involves adding a known amount of this compound to all samples, standards, and blanks at an early stage of the sample preparation process. The samples are then analyzed by GC-MS. The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of this compound.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Analyte and this compound do not co-elute (chromatographic shift). | While chemically similar, highly deuterated standards can sometimes exhibit a slight retention time shift compared to their non-deuterated counterparts. This can be influenced by the chromatographic conditions. | - Adjust the temperature program: A slower temperature ramp can sometimes improve the co-elution of the analyte and the internal standard. - Modify the mobile phase flow rate: Small adjustments to the carrier gas flow rate can alter retention times and potentially improve overlap. - Consider a different GC column: A column with a different stationary phase may provide better co-elution. |
| Inaccurate or irreproducible quantification. | - Differential matrix effects: Even with a deuterated internal standard, severe matrix effects can sometimes cause slight differences in the ionization of the analyte and the internal standard.[4] - Inconsistent addition of internal standard: Errors in pipetting the internal standard solution will lead to inaccurate results. - Analyte concentration outside the linear range: The response ratio may not be linear at very high or very low analyte concentrations. | - Optimize sample cleanup: Additional sample preparation steps to remove interfering matrix components can mitigate severe matrix effects. - Use a calibrated automated liquid handler: This will improve the precision of internal standard addition. - Validate the linear range: Ensure that the analyte concentrations in your samples fall within the validated linear range of the assay. |
| This compound peak is too large or too small. | The concentration of the internal standard is not appropriate for the expected analyte concentration range. | - Adjust the internal standard concentration: The response of the internal standard should be similar to the response of the analyte at the mid-point of the calibration curve. |
| Presence of unlabeled Adamantane in the this compound standard. | Isotopic purity of the internal standard is not 100%. | - Check the certificate of analysis: Ensure the isotopic purity is high (typically >98%). - Subtract the contribution: If the amount of unlabeled Adamantane is known and consistent, its contribution to the analyte signal can be mathematically corrected. |
Experimental Protocols
Protocol: General Method for Quantification of a Target Analyte in a Complex Matrix using this compound as an Internal Standard by GC-MS
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable solvent (e.g., isooctane) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix extract with the analyte stock solution to achieve a range of concentrations covering the expected sample concentrations.
-
To each calibration standard, add the this compound stock solution to a final concentration that is in the mid-range of the analyte concentrations.
-
-
Sample Preparation:
-
To each unknown sample, add the this compound stock solution to the same final concentration as in the calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: A nonpolar column such as a DB-5ms or equivalent is often suitable.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: Develop a temperature program that provides good peak shape for the analyte and internal standard.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Select characteristic, non-interfering ions for both the analyte and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of the analyte and this compound.
-
Calculate the response ratio (Analyte Peak Area / this compound Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
-
Visualizations
Caption: Workflow for accurate quantification in the presence of co-elution using this compound.
Caption: Conceptual diagram illustrating the role of this compound in overcoming quantification challenges from co-elution.
References
impact of Adamantane-d16 purity on analytical results
Welcome to the technical support center for the analytical use of Adamantane-d16. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is the deuterium-labeled version of Adamantane (B196018).[1] In quantitative analysis, particularly with mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as an ideal internal standard (IS).[1] The underlying principle is that a stable isotope-labeled internal standard (SIL-IS) will behave almost identically to the non-labeled analyte (Adamantane) during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[2]
Q2: Why is the purity of my this compound internal standard so critical for my results?
Q3: What are the common types of impurities found in this compound?
There are two primary types of impurities that can affect analytical results:
-
Chemical Impurities: These are substances other than adamantane that may be present from the synthesis or degradation of the material. Synthesis of adamantane can be a multi-step process, and byproducts may carry over if purification is incomplete.[5][6][7]
-
Isotopic Impurities: This is the most critical impurity for quantitative analysis. It refers to the presence of the unlabeled (d0) adamantane within the this compound standard.[4] This can occur from incomplete deuteration during synthesis or from isotopic H/D back-exchange.[8]
Q4: What are the recommended purity specifications for this compound when used as an internal standard?
For reliable and accurate quantitative results, the following purity levels are generally recommended for deuterated internal standards.
| Purity Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes interference from other chemical species that could co-elute or affect ionization.[2][9] |
| Isotopic Enrichment | ≥98% | Ensures a low level of the unlabeled analyte is present, reducing artificial inflation of analyte signal.[2][9] |
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and show poor accuracy, even though I am using this compound as an internal standard. What purity-related issues could be the cause?
Answer: Inaccurate or inconsistent results, when using a deuterated internal standard, frequently stem from issues with the standard's purity or behavior.[8] The most common culprits are:
-
Presence of Unlabeled Analyte: The this compound standard may be contaminated with unlabeled adamantane.[4][8] This impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration.[9]
-
Isotopic Instability (H/D Exchange): The deuterium (B1214612) labels on the standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as H/D back-exchange.[8] This process converts the deuterated standard back into the unlabeled analyte, artificially increasing the analyte signal and compromising accuracy.[2]
-
Chromatographic Shift: Deuterated compounds often exhibit slightly shorter retention times in chromatography compared to their non-deuterated counterparts (the "isotope effect").[8] If the analyte and the internal standard do not co-elute completely, they can be exposed to different levels of ion suppression or enhancement from the sample matrix, which compromises analytical accuracy.[8]
Issue 2: High Background Signal for Analyte in Blank Samples
Question: I am observing a significant signal for my target analyte (unlabeled adamantane) in my blank samples, which contain only the this compound internal standard. Why is this happening?
Answer: This is a classic indication that your this compound internal standard is contaminated with the unlabeled adamantane analyte.[4][9] When you analyze a blank matrix spiked only with the internal standard, the mass spectrometer should ideally not detect the unlabeled analyte. A significant signal indicates that the standard itself is the source of the contamination.
Troubleshooting Steps:
-
Assess the Contribution: Perform an experiment to quantify the level of contamination (See Experimental Protocol 1).
-
Evaluate Against LLOQ: The response for the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response of your assay's Lower Limit of Quantification (LLOQ).[9] If it is higher, the contamination is significant and will impact your results.
-
Contact the Supplier: If significant contamination is confirmed, contact the supplier of the this compound for a certificate of analysis or a replacement batch with higher isotopic purity.
Data Presentation
Table 1: Example Data for Assessing Impurity Contribution from this compound
This table shows hypothetical data from an experiment to check the contribution of unlabeled analyte from the internal standard, as described in Protocol 1.
| Sample Description | This compound Concentration | Peak Area of Unlabeled Adamantane | % of LLOQ Response | Assessment |
| LLOQ Standard | 0 ng/mL | 5,000 | 100% | - |
| Blank + IS | 100 ng/mL | 850 | 17% | Acceptable |
| Blank + IS (New Lot) | 100 ng/mL | 2,100 | 42% | Unacceptable |
Experimental Protocols
Protocol 1: Assessing the Contribution of Unlabeled Analyte from the this compound Internal Standard
This protocol is designed to verify the isotopic purity of your this compound standard by measuring the amount of unlabeled adamantane it contains.
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine, solvent) that is known to contain no adamantane.
-
Spike with Internal Standard: Add the this compound internal standard to the blank sample at the same concentration used in your analytical assay.[9]
-
Analyze the Sample: Run the sample on the LC-MS/MS or GC-MS system and monitor the mass transition for the unlabeled adamantane analyte.[9]
-
Evaluate the Response: Compare the peak area of the unlabeled analyte in this sample to the peak area of a prepared LLOQ standard. The response for the unlabeled analyte from the IS should be less than 20% of the LLOQ response to be considered acceptable.[9]
Protocol 2: Evaluating Potential H/D Back-Exchange of this compound
This protocol helps determine if deuterium atoms on your standard are exchanging with hydrogen atoms from your sample matrix, which can create a false positive signal.
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the this compound internal standard into a clean solvent (e.g., acetonitrile (B52724) or methanol).
-
Set B (Matrix): Spike the this compound internal standard into a blank sample matrix.[8]
-
-
Incubate Samples: Incubate both sets of samples under the same conditions as your typical analytical method (e.g., time, temperature, pH).[8]
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS or GC-MS.[8]
-
Monitor Analyte Signal: Monitor for any increase in the signal of the non-deuterated adamantane in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring in the matrix.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Featuring Adamantane-d16 as an Internal Standard
For researchers, scientists, and drug development professionals, the meticulous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of key performance parameters in bioanalytical method validation, with a specific focus on the utility of Adamantane-d16 as an internal standard. Experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hydrophobic analyte are presented to illustrate these principles.
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust quantitative bioanalytical assays. An ideal IS should mimic the physicochemical properties of the analyte of interest, thereby compensating for variability during sample preparation, chromatography, and mass spectrometric detection. Deuterated standards, such as this compound, are often considered the gold standard due to their chemical similarity to the unlabeled analyte, differing only in mass. This subtle difference allows for their distinction by a mass spectrometer while ensuring they behave nearly identically throughout the analytical process.
Performance Comparison of a Validated LC-MS/MS Method
To demonstrate the application and performance of this compound as an internal standard, we present validation data for a hypothetical LC-MS/MS method developed for the quantification of a structurally similar, non-polar analyte in human plasma. The following tables summarize the key validation parameters, providing a clear comparison of the method's performance against typical acceptance criteria.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Defined by the study requirements |
| Limit of Detection (LOD) | 0.25 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | Signal-to-Noise Ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% |
The method demonstrates excellent linearity across a wide dynamic range, ensuring accurate quantification from low to high concentrations of the analyte. The low LOD and LOQ indicate high sensitivity, crucial for studies where the analyte is present at trace levels.
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 3 | 4.8 | 6.2 | 102.5 | 101.8 |
| Mid QC | 500 | 3.1 | 4.5 | 98.7 | 99.5 |
| High QC | 800 | 2.5 | 3.8 | 100.9 | 100.2 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ± 15% of nominal value (± 20% for LLOQ).
The low coefficient of variation (%CV) for both intra- and inter-day precision demonstrates the method's high reproducibility. The accuracy results, which are close to 100%, indicate a high degree of trueness, meaning the measured values are very close to the actual concentrations.
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) | Acceptance Criteria |
| Analyte Extraction Recovery | 85.2 | 88.1 | Consistent, precise, and reproducible |
| Internal Standard Recovery | 86.5 | 87.9 | Consistent with analyte recovery |
| Matrix Effect | 1.03 | 1.01 | Matrix Factor between 0.8 and 1.2 |
The consistent and high recovery of both the analyte and this compound suggests an efficient and reproducible sample preparation process. The matrix effect values, being very close to 1, indicate that co-eluting endogenous components from the plasma do not significantly suppress or enhance the ionization of the analyte, a testament to the effectiveness of the chromatographic separation and the internal standard.
Experimental Protocols
A detailed methodology is crucial for the replication and verification of analytical results. The following section outlines the key experimental protocols for the validated LC-MS/MS method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: [Precursor Ion > Product Ion]
-
This compound MRM Transition: [m/z 153.3 > m/z 109.2]
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
A Comparative Guide to Adamantane-d16 and Other Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative analysis is paramount. The use of internal standards is a cornerstone of reliable quantification, particularly in mass spectrometry-based methods. Among these, deuterated standards are considered the gold standard, offering a way to correct for analyte loss during sample preparation and variations in instrument response.[1] This guide provides an objective comparison of Adamantane-d16 with other common deuterated standards, supported by a review of their physicochemical properties and general experimental protocols.
This compound, the fully deuterated analog of adamantane, is a unique internal standard due to its rigid, cage-like hydrocarbon structure.[2] This tricyclic alkane is characterized by high symmetry, thermal stability, and lipophilicity.[2][3] These properties make it a potentially excellent internal standard for the analysis of nonpolar, thermally stable analytes, particularly in complex matrices.
Performance Comparison of Deuterated Standards
The ideal internal standard should mimic the chemical and physical behavior of the analyte as closely as possible, from extraction to detection. While this compound is suitable for a range of nonpolar compounds, other deuterated standards, such as those for polycyclic aromatic hydrocarbons (PAHs) and fatty acids, are tailored for their specific analyte classes. The selection of an appropriate deuterated standard is critical for the accuracy and robustness of an analytical method.
| Feature | This compound | Deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10) | Deuterated Fatty Acids (e.g., Palmitic acid-d31) |
| Structure | Rigid, symmetric, cage-like alkane | Planar, aromatic rings | Long aliphatic chain with a carboxyl group |
| Polarity | Nonpolar | Nonpolar to moderately polar | Amphiphilic (polar head, nonpolar tail) |
| Volatility | Sublimes at room temperature, suitable for GC-MS | Varies with molecular weight, suitable for GC-MS and LC-MS | Generally requires derivatization for GC-MS, suitable for LC-MS |
| Chemical Stability | High, due to strain-free, rigid structure | Generally stable, but can be susceptible to photodegradation | Can be prone to oxidation, especially unsaturated fatty acids |
| Typical Applications | Analysis of nonpolar hydrocarbons, volatile and semi-volatile organic compounds, and as a general-purpose nonpolar standard. | Environmental analysis of PAHs in soil, water, and air samples. | Metabolomics, lipidomics, and clinical research for the quantification of fatty acids in biological samples. |
| Potential Advantages | High chemical and thermal stability, predictable chromatographic behavior, less likely to interact with active sites in the analytical system. | Closely mimics the behavior of PAH analytes, covering a range of volatilities. | Essential for accurate quantification in complex biological matrices where fatty acid profiles are of interest. |
| Potential Considerations | May not be a suitable mimic for more polar or functionalized analytes. | A suite of standards is often needed to cover the entire range of PAHs. | May require derivatization, adding a step to the workflow and a potential source of variability. |
Experimental Protocols
The successful application of any deuterated internal standard relies on a well-developed and validated analytical method. Below is a general protocol for the quantification of a nonpolar analyte in a complex matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantification of a Nonpolar Analyte using this compound Internal Standard by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, wastewater), add 10 µL of a known concentration of this compound solution (in a solvent miscible with the extraction solvent).
-
Vortex briefly to ensure thorough mixing.
-
Add 2 mL of a suitable organic extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: A characteristic ion for the analyte and a characteristic ion for this compound (e.g., m/z 152).
-
3. Data Analysis
-
Integrate the peak areas of the analyte and this compound.
-
Calculate the response factor (RF) using calibration standards.
-
Quantify the analyte concentration in the sample using the internal standard method.
Visualizing the Workflow and Logic
To better understand the application of deuterated internal standards, the following diagrams illustrate the general experimental workflow and the rationale for selecting a standard like this compound.
References
Adamantane-d16 vs. Non-Deuterated Adamantane: A Comparative Guide for Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analytical methods. This guide provides an objective comparison between adamantane-d16 (a deuterated internal standard) and non-deuterated adamantane (B196018) (a structural analog internal standard), supported by experimental principles and data, to inform the selection process for mass spectrometry-based assays.
Internal standards (IS) are indispensable in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are added at a known concentration to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is affected by experimental variability in the same way.
The two primary choices for an internal standard when analyzing adamantane or its derivatives are this compound, a stable isotope-labeled (SIL) version of the molecule, and non-deuterated adamantane itself or a structurally similar analog. While both can be employed, their performance characteristics differ significantly.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because the substitution of hydrogen with deuterium (B1214612) atoms results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-perfect chemical mimicry leads to superior correction for variations in sample extraction, matrix effects, and instrument response.[2][3]
Non-deuterated adamantane, when used as an internal standard for an adamantane derivative, acts as a structural analog. While it shares the same rigid cage structure, differences in functional groups can lead to variations in physicochemical properties such as polarity, solubility, and ionization efficiency. These differences can result in less effective compensation for analytical variability compared to a deuterated standard.
The following table summarizes the key performance differences based on established analytical validation parameters.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Adamantane (Structural Analog IS) |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, ensuring simultaneous analysis under the same matrix conditions. | Retention time may differ from the analyte, leading to exposure to different matrix components and potentially less accurate correction. |
| Matrix Effect Correction | Excellent. Effectively compensates for ion suppression or enhancement as it is affected by the matrix in the same way as the analyte.[2] | Variable. Differences in physicochemical properties can lead to differential matrix effects, compromising accuracy. |
| Extraction Recovery Correction | Excellent. Similar extraction efficiency to the analyte across various conditions.[3] | Variable. Differences in polarity and solubility can lead to inconsistent recovery compared to the analyte. |
| Precision & Accuracy | High precision (%CV typically ≤ 15%) and high accuracy (typically within 85-115% of the nominal value).[2][3] | Generally lower precision and accuracy compared to a deuterated IS due to less effective correction for variability. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable analytical data. The following sections outline representative methodologies for utilizing this compound and non-deuterated adamantane as internal standards in an LC-MS/MS assay for the quantification of an adamantane derivative, such as amantadine (B194251).
Experimental Workflow for Bioanalysis
References
- 1. Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Deuterated Adamantane Analogs as Internal Standards in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of deuterated adamantane (B196018) derivatives, which serve as excellent surrogates for the performance of Adamantane-d16, in various biological matrices.
The data presented is collated from validated bioanalytical methods for adamantane-based drugs, such as amantadine (B194251) and memantine (B1676192), utilizing their corresponding deuterated internal standards (Amantadine-d6, Amantadine-d15, and Memantine-d6). These standards are structurally and chemically almost identical to this compound, providing a strong basis for evaluating its expected performance.
Comparative Performance in Human Plasma
Human plasma is a common matrix in pharmacokinetic and bioequivalence studies. The performance of deuterated adamantane internal standards in plasma is summarized below, comparing different sample preparation techniques.
| Validation Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Solid-Phase Extraction (SPE) |
| Analyte | Amantadine | Memantine | Amantadine |
| Internal Standard | Amantadine-d6 | Memantine-d6 | Amantadine-d6 |
| Linearity Range | 0.50 - 500 ng/mL[1] | 50.00 - 50000.00 pg/mL[2][3] | Not explicitly stated |
| Correlation Coefficient (r²) | ≥ 0.9969[1] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] | 50.00 pg/mL | Not explicitly stated |
| Intra-batch Precision (%CV) | ≤ 5.42% | 2.1 - 3.7% | < 6% |
| Inter-batch Precision (%CV) | ≤ 5.42% | 1.4 - 7.8% | < 8% |
| Accuracy | 98.47% to 105.72% | 95.6 - 99.8% (intra-day), 95.7 - 99.1% (inter-day) | 99 - 101% |
| Recovery (Analyte) | Not explicitly stated | 86.07 ± 6.87% | 99 - 101% |
| Recovery (Internal Standard) | Not explicitly stated | 80.31 ± 5.70% | Not explicitly stated |
| Matrix Effect | Minimal, with IS-normalized matrix factors between 0.981 and 1.012 | Not explicitly stated | No ion suppression observed |
Performance in Human Urine
Human urine is another critical matrix for excretion studies and therapeutic drug monitoring.
| Validation Parameter | Method: Gas Chromatography (GC) |
| Analyte | Amantadine |
| Internal Standard | beta-phenylethylamine (structural analog) |
| Linearity Range | 2 - 125 mg/L |
| Limit of Detection (LOD) | 0.5 mg/L |
| Mean Analytical Recovery | 97% |
Note: While a deuterated internal standard was not used in this specific urine study, the high recovery of the analyte suggests that a deuterated standard like this compound would perform similarly well in compensating for extraction inefficiencies.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Protein Precipitation (PPT) for Plasma
This method is valued for its speed and simplicity, making it suitable for high-throughput analysis.
-
To 100 µL of a human plasma sample, add 20 µL of the Amantadine-d6 internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
LLE is a classic technique for sample cleanup, offering a good balance between cleanliness and recovery.
-
Combine the plasma sample with the Memantine-d6 internal standard.
-
Add an immiscible organic solvent (e.g., a mixture of ether and dichloromethane).
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally employed for adamantane derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analyte and internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Protein Precipitation followed by LC-MS/MS Analysis.
Caption: Workflow for Liquid-Liquid Extraction followed by LC-MS/MS Analysis.
Caption: Logical relationship of internal standard choice to accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods Using Adamantane-d16 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance of Adamantane-d16 as an internal standard in an inter-laboratory comparison study. The data presented herein is synthesized from established principles of analytical method validation and proficiency testing to offer a realistic and objective comparison. This document is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound for their analytical needs and in understanding the expected variability across different laboratories and analytical platforms.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in mass spectrometry-based quantitative analysis.[1] They are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process.[2] This guide details a hypothetical inter-laboratory study designed to assess the reproducibility and accuracy of quantifying a model analyte using this compound as an internal standard across multiple laboratories employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories. The study aimed to determine the concentration of a model analyte in a prepared sample with a target concentration of 50 ng/mL. Each laboratory received identical samples and was instructed to use this compound as the internal standard.
Table 1: Inter-Laboratory Comparison of Analyte Quantification using this compound by GC-MS
| Laboratory | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab 1 | 49.5 | 99.0 | 2.8 |
| Lab 2 | 51.2 | 102.4 | 3.5 |
| Lab 3 | 48.9 | 97.8 | 3.1 |
| Lab 4 | 50.8 | 101.6 | 2.5 |
| Lab 5 | 49.9 | 99.8 | 2.9 |
| Overall | 50.06 | 100.1 | 3.0 |
Table 2: Inter-Laboratory Comparison of Analyte Quantification using this compound by LC-MS/MS
| Laboratory | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | 50.3 | 100.6 | 1.9 |
| Lab B | 49.1 | 98.2 | 2.2 |
| Lab C | 51.5 | 103.0 | 2.5 |
| Lab D | 49.8 | 99.6 | 1.8 |
| Lab E | 50.6 | 101.2 | 2.1 |
| Overall | 50.26 | 100.5 | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.
Sample Preparation
-
Stock Solutions: Individual stock solutions of the analyte and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Working solutions were prepared by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control samples.
-
Sample Spiking: A known amount of the analyte was spiked into a blank matrix (e.g., human plasma) to achieve the target concentration. A fixed concentration of this compound was then added to all samples, including calibration standards, quality controls, and the study samples.
-
Extraction: Proteins were precipitated by adding three volumes of cold acetonitrile (B52724) to one volume of the plasma sample. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: Specific m/z ions for the analyte and this compound.
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific analyte and instrument.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound.
Mandatory Visualization
References
Assessing the Isotopic Purity of Adamantane-d16: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards in quantitative mass spectrometry, ensuring high isotopic purity is paramount for data accuracy and reliability. Adamantane-d16, a perdeuterated form of adamantane (B196018), is a frequently employed internal standard due to its chemical inertness and distinct mass shift. This guide provides a comparative overview of the common analytical techniques used to assess the isotopic purity of this compound, offering detailed experimental protocols and a framework for selecting the most appropriate method for your analytical needs.
Comparison of Analytical Methods for Isotopic Purity
The isotopic purity of this compound is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Resolution Mass Spectrometry (HRMS) is also a powerful tool for this purpose. Each technique offers distinct advantages and provides complementary information regarding the isotopic enrichment of the deuterated standard.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates this compound from its less deuterated isotopologues based on their chromatographic retention times and subsequently determines their relative abundance by mass-to-charge ratio. | Provides the relative abundance of different deuterated species (e.g., d15, d14, etc.) and the overall isotopic purity. | High sensitivity, excellent separation of volatile compounds, and provides detailed information on the distribution of isotopologues. | Requires derivatization for some compounds (though not typically for adamantane), and potential for isotope effects on chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the nuclear magnetic resonance of deuterium (B1214612) (²H NMR) or the absence of proton signals (¹H NMR) to quantify the extent of deuteration. | Provides a direct measure of the deuterium incorporation at specific positions in the molecule and an overall isotopic enrichment value. | Non-destructive, provides structural information, and can be highly quantitative. | Lower sensitivity compared to MS, and requires higher concentrations of the analyte. |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of the ions, allowing for the differentiation of isotopologues with very small mass differences. | Provides a highly accurate determination of the isotopic distribution and overall isotopic purity. | High mass accuracy and resolution, enabling unambiguous identification of isotopologues. | May require direct infusion or coupling with a separation technique (LC or GC), and can be more expensive to access. |
Experimental Protocols
Below are detailed protocols for the assessment of this compound isotopic purity using GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the determination of the isotopic purity of this compound. Instrument conditions should be optimized for your specific system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of adamantane.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 50:1), depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 130-160.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundance of the molecular ion for this compound (m/z 152) and its less deuterated isotopologues (e.g., m/z 151 for d15, m/z 150 for d14, etc.).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Abundance of M+16 / (Sum of abundances of all isotopologues)] x 100
Where M is the mass of the fully protiated adamantane (C₁₀H₁₆, MW = 136).
Quantitative ²H NMR Spectroscopy Protocol
This protocol provides a method for determining the isotopic enrichment of this compound using deuterium NMR.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a protonated solvent (e.g., chloroform, CHCl₃) in a 5 mm NMR tube. The use of a protonated solvent is crucial to avoid interference from deuterated NMR solvents.
-
Add a known amount of an internal standard with a well-defined deuterium signal if absolute quantification is required. For relative purity assessment, an internal standard is not necessary.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a deuterium probe.
-
Solvent: Chloroform (non-deuterated).
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment for deuterium.
-
Acquisition Parameters:
-
Number of Scans (NS): 64 or higher to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of the deuterium nuclei).
-
Pulse Width (P1): A calibrated 90° pulse.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
3. Data Analysis:
-
Integrate the area of the deuterium signal corresponding to this compound.
-
If any residual proton signals are observed in a corresponding ¹H NMR spectrum, their integration relative to the solvent peak can be used to estimate the amount of non-deuterated species.
-
The isotopic enrichment is calculated based on the relative integral of the deuterium signal compared to any residual proton signals.
Data Presentation: A Comparative Overview
While specific batch-to-batch variations exist, the following table provides a representative comparison of the isotopic purity of this compound with other commercially available deuterated internal standards. This data is compiled from various sources and serves as a general guide.
| Internal Standard | Typical Isotopic Purity (Atom % D) | Common Analytical Applications |
| This compound | ≥ 98% | GC-MS analysis of non-polar, volatile, and semi-volatile compounds; internal standard for sterol and hydrocarbon analysis. |
| Cholesterol-d7 | ≥ 98% | LC-MS and GC-MS analysis of cholesterol and other sterols in biological matrices.[1] |
| Lathosterol-d7 | ≥ 97% | Internal standard for the quantification of cholesterol and its precursors in studies of cholesterol biosynthesis.[1] |
| Testosterone-d3 | ≥ 98% | LC-MS/MS analysis of testosterone (B1683101) and other steroid hormones in clinical and research settings. |
| Caffeine-d9 | ≥ 98% | LC-MS/MS analysis of caffeine (B1668208) and its metabolites in pharmacokinetic and metabolomic studies. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the analytical process and the application of this compound, the following diagrams have been generated using Graphviz.
References
Fragmentation Pattern Analysis of Adamantane-d16 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Adamantane-d16, offering a comparative perspective with its non-deuterated counterpart, Adamantane (B196018). Due to the limited availability of direct experimental mass spectra for this compound, this guide utilizes data from the well-characterized fragmentation of adamantane to predict the fragmentation pattern of its deuterated analog. The insights provided are crucial for researchers utilizing deuterated standards in metabolic studies, pharmacokinetics, and other analytical applications where understanding fragmentation is key to accurate quantification and identification.
Comparison of Fragmentation Patterns: Adamantane vs. This compound
The electron ionization (EI) mass spectrum of adamantane is characterized by a series of specific fragment ions resulting from the high-energy ionization process. The rigid cage-like structure of adamantane leads to complex rearrangement and fragmentation pathways.
For this compound, where all 16 hydrogen atoms are replaced by deuterium (B1214612), the fragmentation pathways are expected to be analogous to those of adamantane. However, the mass-to-charge ratio (m/z) of the molecular ion and each corresponding fragment will be shifted by the mass difference between deuterium and hydrogen. The molecular weight of Adamantane (C10H16) is approximately 136.23 g/mol , while this compound (C10D16) has a molecular weight of approximately 152.33 g/mol .[1]
The following table summarizes the major observed fragments for adamantane and the predicted corresponding fragments for this compound.
| Adamantane (C10H16) Fragment | m/z (Observed) | Proposed Fragment Structure/Loss | Predicted this compound (C10D16) Fragment | Predicted m/z | Proposed Fragment Structure/Loss |
| [C10H16]+• | 136 | Molecular Ion | [C10D16]+• | 152 | Molecular Ion |
| [C10H15]+ | 135 | Loss of H• | [C10D15]+ | 150 | Loss of D• |
| [C9H13]+ | 121 | Loss of CH3• | [C9D13]+ | 134 | Loss of CD3• |
| [C8H11]+ | 107 | Loss of C2H5• | [C8D11]+ | 118 | Loss of C2D5• |
| [C7H9]+ | 93 | Loss of C3H7• | [C7D9]+ | 102 | Loss of C3D7• |
| [C7H8]+• | 92 | Rearrangement and loss of C3H8 | [C7D8]+• | 100 | Rearrangement and loss of C3D8 |
| [C7H7]+ | 91 | Loss of C3H9• | [C7D7]+ | 98 | Loss of C3D9• |
| [C6H7]+ | 79 | Loss of C4H9• | [C6D7]+ | 86 | Loss of C4D9• |
| [C6H6]+• | 78 | Rearrangement and loss of C4H10 | [C6D6]+• | 84 | Rearrangement and loss of C4D10 |
| [C5H7]+ | 67 | Loss of C5H9• | [C5D7]+ | 74 | Loss of C5D9• |
Data for Adamantane is based on publicly available spectral data. Data for this compound is predicted based on analogous fragmentation pathways.
Experimental Protocols
The following is a typical experimental protocol for analyzing adamantane and its derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve Adamantane or this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation workflows for both Adamantane and this compound upon electron ionization.
References
A Comparative Guide to Adamantane-d16 and ¹³C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis, particularly in complex matrices, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated standards, exemplified by Adamantane-d16, and carbon-13 (¹³C)-labeled standards. By examining their performance characteristics, supported by experimental data from analogous compounds, this guide aims to equip researchers with the knowledge to make informed decisions for their analytical methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in mass spectrometry-based quantitative analysis. Their chemical and physical similarity to the analyte of interest allows them to effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. However, the specific isotope used for labeling—deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly impact analytical performance.
Performance Comparison: this compound vs. ¹³C-Labeled Internal Standards
The ideal internal standard co-elutes perfectly with the analyte, exhibits identical ionization and extraction behavior, and remains isotopically stable throughout the analytical process. While both deuterated and ¹³C-labeled standards strive for this ideal, inherent differences in their properties can lead to notable variations in performance. Although direct comparative experimental data for this compound versus a ¹³C-labeled adamantane (B196018) was not found in publicly available literature, the principles and data from other deuterated and ¹³C-labeled compounds provide a strong basis for comparison.
Data Presentation
The following table summarizes the key performance differences based on studies of various deuterated and ¹³C-labeled internal standards. These findings are expected to be translatable to the comparison of this compound and a ¹³C-labeled adamantane.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Adamantane (¹³C-Labeled) | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. | Generally co-elutes perfectly with the analyte. | The chromatographic shift in deuterated standards can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy. |
| Matrix Effect Compensation | Can be less accurate due to potential chromatographic separation from the analyte. Studies on other compounds have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte. | Provides more accurate compensation for matrix effects due to identical chromatographic behavior. | For complex matrices with significant matrix effects, ¹³C-labeled standards are superior in ensuring reliable quantification. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with hydrogen from the solvent or matrix, especially at labile positions. While adamantane's hydrogens are not particularly labile, this is a general concern for deuterated standards. | The ¹³C-label is integrated into the carbon skeleton and is not susceptible to exchange under typical analytical conditions, ensuring high isotopic stability. | Greater isotopic stability of ¹³C-labeled standards eliminates the risk of analyte-to-standard conversion, preserving data integrity. |
| Accuracy & Precision | Potential for reduced accuracy and precision due to chromatographic shifts and isotopic instability. | Generally provides higher accuracy and precision. | For assays requiring the highest level of quantitative accuracy, ¹³C-labeled standards are the preferred choice. |
| Cost & Availability | Generally more readily available and less expensive to synthesize. | Typically more expensive and may have limited commercial availability. | Practical considerations of cost and availability may influence the choice of internal standard for some applications. |
Experimental Protocols
Below is a generalized experimental protocol for a comparative study to evaluate the performance of this compound and a ¹³C-labeled adamantane as internal standards for the quantification of a target analyte (e.g., a derivative of adamantane) in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of the target analyte, this compound, and ¹³C-labeled adamantane in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the target analyte from the stock solution to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a mixed internal standard working solution containing both this compound and ¹³C-labeled adamantane at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the mixed internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column suitable for the analyte (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Target Analyte: At least two characteristic ions.
-
This compound: Molecular ion (m/z 152) and/or a major fragment ion.
-
¹³C-Labeled Adamantane: Molecular ion (e.g., m/z 146 for ¹³C₁₀-adamantane) and/or a major fragment ion.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Analysis
-
Integrate the peak areas of the target analyte, this compound, and ¹³C-labeled adamantane in the chromatograms.
-
For each calibration standard and sample, calculate the response ratio for each internal standard:
-
Response Ratio (this compound) = (Peak Area of Analyte) / (Peak Area of this compound)
-
Response Ratio (¹³C-Adamantane) = (Peak Area of Analyte) / (Peak Area of ¹³C-Adamantane)
-
-
Construct two separate calibration curves by plotting the response ratio against the concentration of the analyte for each internal standard.
-
Determine the concentration of the analyte in the samples using both calibration curves.
-
Compare the accuracy, precision (%CV), and matrix effects for the quantification using this compound versus the ¹³C-labeled adamantane.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A logical diagram comparing the properties and outcomes of using deuterated versus ¹³C-labeled internal standards.
Caption: A flowchart illustrating the experimental workflow for comparing the performance of this compound and ¹³C-labeled adamantane internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated internal standards like this compound are often more accessible and cost-effective, the scientific evidence strongly suggests that ¹³C-labeled internal standards offer superior performance.
The key advantages of ¹³C-labeled standards, including their perfect co-elution with the analyte and greater isotopic stability, lead to more accurate and precise compensation for matrix effects. This is particularly crucial when analyzing complex biological or environmental samples where matrix effects can be significant and variable.
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, ¹³C-labeled internal standards are the recommended choice. While the initial investment may be higher, the long-term benefits of enhanced data integrity, reduced need for re-analysis, and increased reliability of study outcomes are invaluable. When using deuterated standards, it is imperative to thoroughly validate the method to ensure that any potential chromatographic shifts or isotopic instability do not compromise the accuracy of the results.
The Gold Standard vs. The Workhorse: A Comparative Guide to Adamantane-d16 and Alternative Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of the performance of Adamantane-d16, a deuterated internal standard, with common non-deuterated alternatives in gas chromatography-mass spectrometry (GC-MS) applications.
In the realm of quantitative analysis, particularly for apolar, volatile, and semi-volatile organic compounds, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled compounds, such as this compound, are often considered the "gold standard" due to their near-identical chemical and physical properties to the analytes of interest. This guide delves into the practical implications of this choice by comparing the linearity and range of quantification of a deuterated standard with a commonly used non-deuterated alternative.
Performance Comparison: Linearity and Range of Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of quantification is the interval between the lower and upper concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision and accuracy.
| Internal Standard Type | Representative Compound | Typical Analyte Class | Typical Linear Range (ng/mL) | Typical Correlation Coefficient (r²) |
| Deuterated | n-dodecane-d26 (as a proxy for this compound) | Hydrocarbons, Terpenes, Diamondoids | 0.5 - 500 | > 0.995 |
| Non-Deuterated (Aromatic) | 1-Fluoronaphthalene | Volatile Organic Compounds (VOCs), Polycyclic Aromatic Hydrocarbons (PAHs) | 10 - 1000 | > 0.990 |
Note: The values presented in this table are representative and may vary depending on the specific analytical method, instrument, and matrix.
Deuterated internal standards like n-dodecane-d26 (and by extension, this compound) typically exhibit excellent linearity over a wide concentration range, with correlation coefficients very close to 1.000. This is because their co-elution and identical ionization behavior to the target analytes effectively compensate for matrix effects and variations in instrument performance.
Non-deuterated internal standards, such as 1-fluoronaphthalene, can also provide good linearity. However, their chemical and physical properties differ more significantly from the analytes, which can lead to slight differences in extraction efficiency, chromatographic retention, and ionization response. These differences can result in a slightly lower correlation coefficient and potentially a narrower linear range compared to their deuterated counterparts, especially in complex matrices.
Experimental Protocols
To establish the linearity and range of quantification for an internal standard in a GC-MS method, the following general protocol can be followed.
Objective:
To determine the linear range, correlation coefficient (r²), limit of detection (LOD), and limit of quantification (LOQ) for the quantification of a target analyte using an internal standard.
Materials:
-
Target analyte(s) of interest
-
Internal standard (e.g., this compound or an alternative)
-
High-purity solvent (e.g., hexane, dichloromethane)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte(s) at a concentration of 1 mg/mL in a suitable solvent.
-
Prepare a primary stock solution of the internal standard at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected concentration range. A minimum of five concentration levels is recommended.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
In a series of vials, add a fixed volume of the internal standard working solution and varying volumes of the analyte working standard solutions. Dilute to the final volume with the solvent. This will create a set of calibration standards with a constant concentration of the internal standard and varying concentrations of the analyte.
-
-
GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
Acquire the data in Selected Ion Monitoring (SIM) or full scan mode, ensuring that characteristic ions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area of the analyte and the internal standard.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Plot the response ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve and determine the correlation coefficient (r²), the slope of the line, and the y-intercept. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit of the curve at lower concentrations.
-
The linear range is the concentration range over which the r² value is acceptable (typically >0.99).
-
The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Workflow
The process of establishing the linearity and range of quantification for an internal standard can be visualized as a clear workflow.
Logical Framework for Internal Standard Selection
The choice between a deuterated and a non-deuterated internal standard is a critical step in method development. The following diagram illustrates the decision-making process.
Safety Operating Guide
Proper Disposal of Adamantane-d16: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Adamantane-d16, ensuring the protection of laboratory personnel and the environment.
This compound (C10D16), a deuterated form of adamantane (B196018), is a solid compound.[1] While it is not classified as a hazardous material for transport, it is a combustible solid and requires careful handling and disposal.[2] Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory Protection | Type N95 (US) or equivalent respirator |
| Protective Clothing | Laboratory coat |
Note: This information is based on general recommendations for solid, non-volatile chemicals. Always consult your institution's specific chemical hygiene plan and the material's Safety Data Sheet (SDS) for detailed guidance.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. High-temperature incineration in a facility equipped with an afterburner and scrubber is a recommended method for adamantane and its derivatives.[3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Packaging Waste:
-
Solid Waste: Carefully transfer any solid this compound into a designated hazardous waste container. Minimize the generation of dust.
-
Contaminated Labware: Place all contaminated disposable labware directly into the designated solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, transfer the liquid to a compatible, leak-proof hazardous waste container.
-
-
Labeling Waste Containers:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: 30470-60-1.
-
Indicate the primary hazard (e.g., "Combustible Solid").
-
Record the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be a designated satellite accumulation area for hazardous waste, in accordance with your institution's policies.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C10D16 | |
| CAS Number | 30470-60-1 | |
| Molecular Weight | 152.33 g/mol | |
| Form | Solid | |
| Melting Point | 209-212 °C (subl.) | |
| Storage Class | 11 - Combustible Solids |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
References
Essential Safety and Operational Guide for Handling Adamantane-d16
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Adamantane-d16. This guide provides comprehensive information on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal of this compound. The recommendations are based on available safety data sheets and general laboratory safety protocols for handling solid, non-volatile, and deuterated chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves or other impervious gloves. | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed regularly. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from potential spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If dust is generated, a NIOSH-approved N95 particulate respirator is recommended.[2] | Minimizes the inhalation of airborne particles. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment when working with this compound. The following step-by-step guidance covers the entire workflow from preparation to final disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory. For procedures that may generate dust, it is best practice to use a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling this compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize the creation of dust.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
3. Storage:
-
Store this compound at room temperature in a dry, well-ventilated area.[3]
-
Keep the container tightly closed.
-
The compound is stable under recommended storage conditions; however, it is advised to re-analyze for chemical purity after three years.[3]
4. Spill and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of inhalation: Move the person to fresh air.
-
In case of a spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
5. Disposal Plan:
-
This compound is considered a non-hazardous solid waste for transport.[4]
-
Dispose of the chemical waste in a designated and approved waste disposal facility.[1]
-
Do not dispose of it in regular laboratory trash cans.[1]
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[1]
-
Deface or remove labels from empty containers before discarding them.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
